4-Fluoro-2-nitrobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWITRIDDKRWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469362 | |
| Record name | 4-Fluoro-2-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182289-81-2 | |
| Record name | 4-Fluoro-2-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-fluoro-2-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document details two robust synthetic methodologies: the nitration of 4-fluorobenzotrifluoride and the halogen exchange reaction of 4-chloro-2-nitrobenzotrifluoride. Included are detailed experimental protocols, quantitative data, and process visualizations to assist researchers in the successful synthesis of this compound.
Synthesis Pathway Overview
Two principal routes are commonly employed for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.
-
Pathway 1: Electrophilic Nitration of 4-Fluorobenzotrifluoride. This method involves the direct nitration of commercially available 4-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid. The trifluoromethyl group is a meta-directing deactivator, while the fluorine atom is an ortho, para-directing deactivator. The regioselectivity of the reaction is influenced by the interplay of these directing effects.
-
Pathway 2: Nucleophilic Aromatic Substitution (Halex Reaction). This pathway utilizes the halogen exchange reaction (Halex process) to convert 4-chloro-2-nitrobenzotrifluoride to the desired fluoro-analogue. This method is widely used in industrial settings for the synthesis of fluoroaromatic compounds.
Quantitative Data Summary
The following tables summarize the typical quantitative data associated with each synthesis pathway, based on analogous reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and scale.
Table 1: Representative Data for Pathway 1 - Nitration of 4-Fluorobenzotrifluoride
| Parameter | Value | Reference |
| Starting Material | 4-Fluorobenzotrifluoride | Commercially Available |
| Reagents | Nitric Acid (98%), Sulfuric Acid (98%) | [1][2] |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.5 : 3 | Adapted from similar nitrations |
| Reaction Temperature | 0 - 10 °C | [1] |
| Reaction Time | 1 - 2 hours | [1] |
| Typical Yield | 70 - 85% (of mixed isomers) | Estimated from related reactions |
| Purity (after purification) | >98% | Typical for nitration products |
Table 2: Representative Data for Pathway 2 - Halex Reaction of 4-Chloro-2-nitrobenzotrifluoride
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-2-nitrobenzotrifluoride | Synthesizable from 4-chlorobenzotrifluoride |
| Reagents | Potassium Fluoride (spray-dried) | [3][4] |
| Solvent | Sulfolane or Dimethyl Sulfoxide (DMSO) | [3][4] |
| Molar Ratio (Substrate:KF) | 1 : 1.2 - 1.5 | [5] |
| Reaction Temperature | 180 - 220 °C | [3] |
| Reaction Time | 4 - 8 hours | [5] |
| Typical Yield | 80 - 95% | [5] |
| Purity (after purification) | >99% | Typical for Halex reactions |
Experimental Protocols
Pathway 1: Nitration of 4-Fluorobenzotrifluoride
This protocol is based on established procedures for the nitration of substituted benzotrifluorides.[1][2]
Materials:
-
4-Fluorobenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3 molar equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add concentrated nitric acid (1.5 molar equivalents) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture has been prepared and cooled, add 4-fluorobenzotrifluoride (1 molar equivalent) dropwise from the dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully maintained between 0 and 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, which may contain a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Pathway 2: Halex Reaction of 4-Chloro-2-nitrobenzotrifluoride
This protocol is adapted from general procedures for the Halex reaction.[3][4]
Materials:
-
4-Chloro-2-nitrobenzotrifluoride
-
Spray-dried Potassium Fluoride
-
Anhydrous Sulfolane (or DMSO)
-
Toluene
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a thermometer, add 4-chloro-2-nitrobenzotrifluoride (1 molar equivalent) and anhydrous sulfolane.
-
Add spray-dried potassium fluoride (1.2-1.5 molar equivalents) to the mixture.
-
Heat the reaction mixture to 180-220 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-8 hours. Monitor the progress of the reaction by GC or HPLC.
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Add toluene to the reaction mixture and stir to dissolve the product.
-
Filter the hot mixture to remove potassium chloride and any unreacted potassium fluoride.
-
Wash the filter cake with hot toluene.
-
Combine the filtrate and washings and wash with hot water to remove the sulfolane.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Mandatory Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of 4-Fluoro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitrobenzotrifluoride, systematically named 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is a substituted aromatic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique molecular structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, imparts distinct chemical reactivity and physical characteristics that are crucial for its role as a versatile chemical intermediate.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 182289-81-2), along with experimental protocols for their determination and a visualization of its synthetic pathway.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₄NO₂ | [1][2] |
| Molecular Weight | 209.10 g/mol | [1] |
| Appearance | Colorless to light-colored or deep greenish-yellow liquid | [3][4] |
| Density | 1.504 g/cm³ at 25°C | [1][2] |
| Boiling Point | 208.4°C at 760 mmHg | [1][2] |
| Flash Point | 79.8°C | [1] |
| Refractive Index | 1.456 | [1][2] |
| Water Solubility | Insoluble | [4][5] |
| Organic Solvent Solubility | Soluble in solvents like ethanol and dichloromethane | [3][5] |
| Vapor Pressure | 0.309 mmHg at 25°C | [2] |
Experimental Protocols
The determination of the physicochemical properties of this compound follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point can be determined using a standard distillation apparatus.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
A sample of this compound is placed in the round-bottom flask.
-
The apparatus is assembled for distillation.
-
The sample is heated gently using the heating mantle.
-
The temperature at which the liquid boils and the vapor condenses and collects in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded.
Determination of Density
The density can be measured using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with distilled water and weighed again to determine the volume of the pycnometer at a specific temperature.
-
The pycnometer is dried and filled with this compound.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the compound by the volume of the pycnometer.
Determination of Solubility
A qualitative assessment of solubility can be performed through simple mixing experiments. For quantitative analysis, the shake-flask method is commonly employed.[6]
Apparatus:
-
Test tubes or vials
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, GC)
Procedure (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol).
-
The mixture is agitated in a sealed container at a constant temperature for a prolonged period (e.g., 24-48 hours) to reach equilibrium.
-
The solution is then centrifuged to separate the undissolved solute.
-
A sample of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique.
Synthesis Pathway
This compound is typically synthesized through the nitration of a fluorinated precursor. The following diagram illustrates a general workflow for its synthesis.
Caption: General synthesis workflow for this compound via nitration.
The synthesis generally involves the reaction of 4-fluorobenzotrifluoride with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The resulting crude product is then purified, often by distillation, to yield the final this compound. The reaction conditions, such as temperature and reaction time, are critical for achieving a high yield and purity of the desired product.
References
- 1. innospk.com [innospk.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Fluoro-4-Nitro-2-(Trifluoromethyl)Benzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
In-Depth Technical Guide to 4-Fluoro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzotrifluoride (CAS No. 182289-81-2), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document outlines its chemical identifiers, physical and chemical properties, and its significant role as a versatile building block in organic synthesis, particularly in the development of bioactive molecules.
Core Identifiers and Chemical Properties
This compound, systematically named 4-fluoro-2-nitro-1-(trifluoromethyl)benzene, is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂.[1][2] Its structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, imparts unique reactivity and properties that are highly valued in medicinal chemistry and materials science.[1] The presence of the electron-withdrawing trifluoromethyl and nitro groups activates the fluorine atom for nucleophilic aromatic substitution, a key reaction in the synthesis of complex molecules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 182289-81-2[1][2] |
| Systematic Name | 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene[2] |
| Molecular Formula | C₇H₃F₄NO₂[1][2] |
| Molecular Weight | 209.10 g/mol [1] |
| InChI | InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H |
| InChIKey | WMQOSURXFLBTPC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)N(=O)[O] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Liquid[1] |
| Boiling Point | 208.4 °C at 760 mmHg[1] |
| Density | 1.504 g/cm³[1] |
| Flash Point | 79.8 °C[1] |
| Refractive Index | 1.456[1] |
| Purity | ≥98.0%[1] |
Application in Pharmaceutical Synthesis: A Precursor to Bicalutamide
A significant application of this compound lies in its role as a precursor for the synthesis of non-steroidal antiandrogen drugs, such as Bicalutamide, which is used in the treatment of prostate cancer. The synthetic pathway involves the conversion of this compound to the key intermediate 4-amino-2-(trifluoromethyl)benzonitrile, also known as 4-cyano-3-(trifluoromethyl)aniline.[3]
The overall synthetic transformation from this compound to this crucial intermediate involves two main steps: a nucleophilic aromatic substitution to introduce the cyano group, followed by the reduction of the nitro group to an amine.
References
Spectral Data Analysis of 4-Fluoro-2-nitrobenzotrifluoride: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectral properties of 4-Fluoro-2-nitrobenzotrifluoride. This document provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including the experimental protocols utilized for their acquisition.
Introduction
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and application in further research and development. This guide presents a consolidated repository of its key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections detail the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.37 | d | 8.4 | H-6 |
| 7.87 | d | 8.4 | H-5 |
| 7.80 | s | - | H-3 |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Quartet Coupling Constant (JC-F) Hz | Assignment |
| 150.0 | - | C-2 |
| 136.1 | 33.3 | C-4 |
| 126.8 (m) | - | C-5, C-6 |
| 124.1 | - | C-1 |
| 123.0 | 274.1 | CF₃ |
| - | - | C-3 |
Solvent: CDCl₃, Spectrometer Frequency: 101 MHz[1]
¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is crucial for characterizing fluorinated compounds.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -63.2 | s | CF₃ |
| -115.3 | m | Ar-F |
Solvent: CDCl₃, Spectrometer Frequency: 376 MHz[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1627 | Strong | Asymmetric NO₂ stretch |
| 1586 | Strong | Symmetric NO₂ stretch |
| 1350 | Strong | C-F stretch (Aromatic) |
| 1272-1157 | Strong | C-F stretch (CF₃) |
| 862, 845 | Medium | C-H out-of-plane bending |
Sample Preparation: KBr pellet[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| m/z | Relative Intensity (%) | Assignment |
| 209 | 100 | [M]⁺ (Molecular Ion) |
| 190 | 25 | [M - F]⁺ |
| 163 | 85 | [M - NO₂]⁺ |
| 145 | 60 | [M - NO₂ - F]⁺ or [M - CF₃]⁺ |
| 95 | 40 | [C₆H₃F]⁺ |
Ionization Method: Electron Ionization (EI)[4][5]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented. Specific parameters may vary based on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer was used for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.[1]
-
¹H NMR Acquisition: Standard single-pulse experiments were performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Proton-decoupled spectra were acquired with a sufficient number of scans.
-
¹⁹F NMR Acquisition: Spectra were acquired with proton decoupling. Chemical shifts were referenced to an external standard.
IR Spectroscopy
-
Sample Preparation: A small amount of the sample was ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.[3]
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source was utilized.[6]
-
Data Acquisition: The sample was introduced into the ion source, and the mass spectrum was recorded over a suitable m/z range.
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectral characterization of this compound.
References
Molecular structure and formula of 4-Fluoro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitrobenzotrifluoride, systematically named 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, imparts distinct physicochemical properties that make it a versatile building block for the synthesis of more complex molecules.[1] The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, making this scaffold particularly attractive for the design of novel therapeutic agents and other advanced materials.[2]
This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of this compound. It also details experimental protocols for its analysis and its role as a synthetic intermediate.
Molecular Structure and Formula
The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at position 4, a nitro group at position 2, and a trifluoromethyl group at position 1.
Molecular Formula: C₇H₃F₄NO₂[3]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 367-86-2[3] |
| IUPAC Name | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene[1] |
| Synonyms | 4-Fluoro-3-nitrobenzotrifluoride, 3-Nitro-α,α,α,4-tetrafluorotoluene, 4,α,α,α-Tetrafluoro-3-nitrotoluene[3] |
| InChI | 1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H[3] |
| InChIKey | HLDFCCHSOZWKAA-UHFFFAOYSA-N[3] |
| SMILES | O=--INVALID-LINK--c1cc(ccc1F)C(F)(F)F[3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 209.10 g/mol [3] |
| Appearance | Clear yellow to orange liquid[1] |
| Density | 1.494 g/mL at 25 °C (lit.)[3] |
| Boiling Point | 92 °C at 15 mmHg (lit.)[3] |
| Refractive Index | n20/D 1.462 (lit.)[3] |
| Flash Point | 33 °C (closed cup)[3] |
| Assay | ≥96.0% (GC)[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are typical spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of nitrobenzene derivatives typically shows signals for the aromatic protons in the range of 7.5-8.3 ppm. The electron-withdrawing nitro group causes the ortho and para protons to be the most deshielded.[2]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of nitrobenzene shows signals for the aromatic carbons, with the ipso-carbon (the carbon attached to the nitro group) being the most deshielded, followed by the para, meta, and then ortho carbons.[2]
Mass Spectrometry (MS): Mass spectrometry data can be used to confirm the molecular weight of the compound.
Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the C-F, C-NO₂, and aromatic C-H and C=C bonds.
Experimental Protocols
Synthesis of this compound
General Nitration Procedure:
-
Dissolve the starting material (e.g., 4-fluorobenzotrifluoride) in a suitable solvent such as dichloromethane.
-
Add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, or potassium nitrate in sulfuric acid, dropwise to the solution while maintaining a controlled temperature (typically between -5 to 10 °C) with gentle cooling.[5]
-
After the addition is complete, stir the reaction mixture at a controlled temperature for a specified period (e.g., 2-5 hours).[5]
-
The reaction may then be allowed to warm to a higher temperature (e.g., 15-70 °C) and stirred for an additional period to ensure complete reaction.[5]
-
Upon completion, the reaction mixture is worked up. This typically involves separating the organic layer, washing it with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) and then with water.
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by techniques such as distillation or column chromatography.
NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra is provided below.[6]
Sample Preparation:
-
Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Acquisition:
-
Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Report chemical shifts in parts per million (ppm) downfield from an internal standard, such as tetramethylsilane (TMS).
-
Report coupling constants in Hertz (Hz).
¹³C NMR Acquisition:
-
Record the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Report chemical shifts in ppm relative to the solvent peak (e.g., the center of the triplet for CDCl₃ at 77.16 ppm).
-
Proton decoupling is typically used to simplify the spectrum.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of various organic molecules.
-
Derivatization Reagent: It is used as a pre-column derivatization reagent for the HPLC analysis of polyamines with UV/VIS spectrophotometric detection.[3]
-
Synthesis of Pharmaceuticals and Agrochemicals: This compound serves as a building block in the synthesis of more complex molecules with potential biological activity.[7] The presence of the fluorinated substituents can enhance the pharmacological properties of the final products.[8]
-
Materials Science: It is used in the development of advanced materials like polymers and coatings that require high chemical resistance and thermal stability.[7]
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the searched literature detailing the direct interaction of this compound with any known biological signaling pathways. Its primary role in drug discovery appears to be as a scaffold or building block for the synthesis of more complex, biologically active molecules. The biological activity of these resulting molecules would be dependent on their overall structure and how they interact with specific biological targets.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of the molecular structure of this compound.
Synthetic Utility of this compound
References
- 1. 4-Fluoro-3-nitrobenzotrifluoride, 97% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 4-Fluoro-3-nitrobenzotrifluoride 96 367-86-2 [sigmaaldrich.com]
- 4. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 5. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-nitrobenzotrifluoride
This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and drug development professionals, this document compiles available data, outlines detailed experimental protocols for property determination, and visualizes key workflows.
Physicochemical Properties
This compound, also known as 4-fluoro-2-nitro-1-(trifluoromethyl)benzene, possesses a unique molecular structure with fluorine, nitro, and trifluoromethyl groups attached to a benzene ring.[1] These substituents impart distinct physical and chemical properties that are valuable in organic synthesis.[1] While extensive experimental data on this specific isomer is limited in publicly available literature, properties can be inferred from related isomers and computational predictions.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 4-Fluoro-3-nitrobenzotrifluoride | 5-Fluoro-2-nitrobenzotrifluoride |
| CAS Number | 182289-81-2[1] | 367-86-2 | 393-09-9[2] |
| Molecular Formula | C₇H₃F₄NO₂[1] | C₇H₃F₄NO₂[3] | C₇H₃F₄NO₂[2] |
| Molecular Weight | 209.10 g/mol [1] | 209.10 g/mol [3] | 209.10 g/mol [2] |
| Appearance | Liquid[1] | Clear yellow to orange liquid[4] | Light yellow to orange clear liquid |
| Boiling Point | 208.4 °C at 760 mmHg[1] | 92 °C at 15 mmHg | 198-199 °C[5] |
| Density | 1.504 g/cm³[1] | 1.494 g/mL at 25 °C | 1.497 g/mL at 25 °C[5] |
| Refractive Index | 1.456[1] | 1.462 at 20 °C | 1.46 at 20 °C[5] |
| Flash Point | 79.8 °C[1] | 33 °C (closed cup) | 89 °C (closed cup) |
| Predicted XLogP3 | Not Available | 2.2[3] | 3.3[2] |
Solubility Profile
Table 2: Qualitative Solubility of this compound and Related Isomers
| Solvent | This compound (Predicted) | 4-Fluoro-3-nitrobenzotrifluoride | 5-Fluoro-2-nitrobenzotrifluoride |
| Water | Insoluble | Insoluble[6] | Not specified |
| Methanol | Sparingly Soluble | Sparingly Soluble[6] | Soluble[5] |
| Chloroform | Sparingly Soluble | Sparingly Soluble[6] | Soluble[5] |
| Ethanol | Soluble | Not specified | Not specified |
| Acetone | Soluble | Not specified | Not specified |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | Not specified |
Note: The solubility for this compound is predicted based on the behavior of its isomers and general characteristics of this class of compounds.
Stability Characteristics
The stability of this compound is a critical parameter for its storage and application in synthesis. While specific degradation kinetics for this compound are not published, general stability can be inferred from its chemical structure and data on related compounds. The presence of the electron-withdrawing nitro and trifluoromethyl groups suggests a degree of stability, though it may be susceptible to degradation under certain conditions such as high pH, strong reducing agents, or exposure to UV light.[7]
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of solubility and stability, based on standard laboratory practices.
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an aqueous medium.
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.
Materials:
-
This compound
-
Deionized water
-
Thermostatic shaker
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, compatible with the compound)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid should be visually apparent.
-
Equilibration: Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[8]
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter that does not bind the compound. Accurately dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve.
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)
This protocol describes a forced degradation study to identify potential degradation pathways and to establish the stability-indicating nature of an analytical method.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 80 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a specified temperature (e.g., 105 °C).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A gradient reversed-phase method with a C18 column and UV detection is typically suitable.[9]
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of this compound.
-
Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows relevant to the study of this compound.
Caption: Logical workflow for assessing the solubility and stability of a chemical compound.
Caption: A typical experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.
References
- 1. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-3-nitrobenzotrifluoride, 97% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. 367-86-2 CAS MSDS (4-Fluoro-3-nitrobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-nitrobenzotrifluoride
This guide provides comprehensive safety and handling information for 4-Fluoro-2-nitrobenzotrifluoride (CAS No. 182289-81-2), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and essential precautions for its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a fluorinated nitroaromatic compound with distinct physical and chemical characteristics that necessitate careful handling.[1] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 182289-81-2 | [1] |
| Molecular Formula | C₇H₃F₄NO₂ | [1] |
| Molecular Weight | 209.098 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.504 g/cm³ | [1] |
| Boiling Point | 208.4 °C at 760 mmHg | [1] |
| Flash Point | 79.8 °C | [1] |
| Refractive Index | 1.456 | [1] |
| Purity | ≥98.0% | [1] |
Hazard Identification and Classification
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][5][6] |
| Flammable Liquids | Category 3 / 4 | H226/H227: Flammable liquid and vapor or Combustible liquid.[2][4] |
GHS Pictograms (Anticipated):
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed methodologies for safe handling are critical. The following protocols are based on standard practices for hazardous chemical compounds of this class.
3.1 Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile, Neoprene) and a lab coat to prevent skin contact.[7] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[7][8] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |
3.2 First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash with plenty of water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] If eye irritation persists, seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[8] Call a physician or poison control center immediately.[7] |
3.3 Fire-Fighting Measures
| Aspect | Procedure |
| Suitable Extinguishing Media | Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[9] |
| Specific Hazards | The compound is a combustible liquid. Containers may explode when heated.[9] Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[10] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[6] |
3.4 Accidental Release Measures
| Aspect | Procedure |
| Personal Precautions | Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid contact with the substance and do not breathe vapors. Remove all sources of ignition. |
| Environmental Precautions | Prevent the product from entering drains. |
| Containment & Cleaning | Cover drains. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[7] |
Handling, Storage, and Reactivity
4.1 Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke when using this product.[8] Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[8]
4.2 Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials. Store locked up.[8]
4.3 Stability and Reactivity: The compound is stable under normal storage conditions.[11]
-
Conditions to Avoid: Heat, flames, sparks, and ignition sources.[7][11]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[7][10] Aromatic nitro compounds may react explosively with bases like sodium hydroxide.[9]
Logical Workflow for Risk Mitigation
The following diagram illustrates a standard workflow for assessing and mitigating the risks associated with handling this compound.
Caption: Risk assessment and control workflow for handling hazardous chemicals.
References
- 1. innospk.com [innospk.com]
- 2. 4-フルオロ-3-ニトロベンゾトリフルオリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Fluoro-2-nitrobenzotrifluoride 99 393-09-9 [sigmaaldrich.com]
- 4. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Nitrobenzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 9. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Fluoro-2-nitrobenzotrifluoride: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzotrifluoride, a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. While the specific historical details of its discovery and initial synthesis are not extensively documented in publicly available literature, this guide consolidates the current knowledge on its physicochemical properties, general synthetic strategies, and its emerging relevance in the context of immunology and drug development. A key focus of this document is the elucidation of the Toll-like receptor 4 (TLR4) signaling pathway, a critical inflammatory cascade that can be modulated by derivatives of this class of compounds.
Introduction
This compound, also known as 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene, is a substituted aromatic compound featuring a trifluoromethyl group, a nitro group, and a fluorine atom attached to a benzene ring. The unique combination of these functional groups imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the realms of pharmaceuticals, agrochemicals, and dyes. The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity, while the nitro and fluoro groups provide reactive sites for further chemical transformations.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 182289-81-2 |
| Molecular Formula | C₇H₃F₄NO₂ |
| Molecular Weight | 209.10 g/mol |
| Appearance | Liquid |
| Density | 1.504 g/cm³ |
| Boiling Point | 208.4 °C at 760 mmHg |
| Flash Point | 79.8 °C |
| Refractive Index | 1.456 |
| Purity | Typically ≥98.0% |
Synthesis and Experimental Protocols
General Synthetic Approach: Electrophilic Nitration
The most probable synthetic route to this compound is through the electrophilic nitration of 3-fluorobenzotrifluoride. This reaction typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Reaction Scheme:
General Experimental Considerations:
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and to minimize the formation of byproducts.
-
Reaction Time: The reaction time can vary depending on the scale and the specific reaction conditions but is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
-
Work-up: The reaction mixture is usually poured onto ice water to quench the reaction and precipitate the product. The crude product is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate), washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Purification: The crude product is often a mixture of isomers. Purification is typically achieved by column chromatography on silica gel or by distillation under reduced pressure.
It is important to note that the nitration of substituted benzenes can lead to the formation of multiple isomers. The directing effects of the existing substituents (in this case, the fluorine and trifluoromethyl groups) will determine the regioselectivity of the reaction. Both the fluoro and trifluoromethyl groups are deactivating, but the fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The final isomer distribution will be a result of the interplay of these directing effects.
Applications in Drug Development and Research
This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. Its utility is found in the following areas:
-
Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated and nitrated benzene ring system is a common scaffold in many drug candidates.
-
Agrochemicals: This compound is utilized in the development of new pesticides and herbicides. The trifluoromethyl group is a well-known feature in many modern agrochemicals, contributing to their potency and stability.
-
Dyes: The chromophoric nature of the nitroaromatic system makes it a useful precursor for the synthesis of various dyes.
Role in Signaling Pathways: Toll-like Receptor 4 (TLR4)
While direct studies on the immunological effects of this compound are limited, research on a derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has demonstrated its inhibitory effects on the Toll-like receptor (TLR) signaling pathways. TLRs are a class of proteins that play a crucial role in the innate immune system. TLR4, in particular, recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers an inflammatory response.
The TLR4 signaling pathway is complex and can proceed through two major branches: the MyD88-dependent pathway and the TRIF-dependent pathway.
MyD88-Dependent and TRIF-Dependent Signaling Pathways
The following Graphviz diagram illustrates the key steps in the TLR4 signaling cascade.
Caption: Toll-like Receptor 4 (TLR4) Signaling Pathway.
Description of the TLR4 Signaling Pathway:
-
Ligand Recognition: Lipopolysaccharide (LPS) from Gram-negative bacteria is bound by LPS-binding protein (LBP) in the extracellular space. This complex is then transferred to CD14, a co-receptor on the surface of immune cells like macrophages. CD14 presents LPS to the TLR4/MD2 complex, leading to the dimerization and activation of TLR4.
-
MyD88-Dependent Pathway: Upon activation, the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits the adaptor protein MyD88. This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). TRAF6 activates the TAK1 complex, which in turn activates the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the release of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokine genes.
-
TRIF-Dependent Pathway: Following activation, the TLR4 complex can be internalized into endosomes. From the endosome, TLR4 recruits a different set of adaptor proteins, TRAM and TRIF. TRIF activates the kinases TBK1 and IKKε, which phosphorylate and activate the transcription factor IRF3. Activated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β).
The inhibitory effect of the derivative of this compound on this pathway suggests that compounds of this class could be explored as potential anti-inflammatory agents.
Conclusion
This compound is a versatile chemical intermediate with significant potential in various industrial applications, especially in the development of new pharmaceuticals and agrochemicals. While its detailed history and a specific, optimized synthesis protocol are not well-documented, its physicochemical properties and general synthetic routes are understood. The emerging connection of its derivatives to the modulation of critical immune signaling pathways, such as the TLR4 pathway, highlights a promising area for future research and drug development. This guide provides a foundational understanding for scientists and researchers working with this important fluorinated compound.
A Technical Guide to 4-Fluoro-2-nitrobenzotrifluoride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-nitrobenzotrifluoride is a key fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties, stemming from the presence of a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, render it a versatile precursor for the synthesis of a wide array of complex molecules. The electron-withdrawing nature of the trifluoromethyl and nitro groups activates the fluorine atom for nucleophilic aromatic substitution, making it a readily derivatizable scaffold for the introduction of various functional groups. This technical guide provides a comprehensive review of the synthesis, chemical reactions, and potential applications of this compound, with a focus on its utility in the development of bioactive compounds.
Physicochemical and Spectroscopic Data
This compound, also known as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is a yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 367-86-2 | [2] |
| Molecular Formula | C₇H₃F₄NO₂ | [2] |
| Molecular Weight | 209.10 g/mol | [2] |
| Appearance | Clear yellow to orange liquid | [1][3] |
| Density | 1.494 g/mL at 25 °C | [4] |
| Boiling Point | 92 °C at 15 mmHg | [4] |
| Refractive Index | 1.4610 to 1.4630 (20°C, 589 nm) | [1] |
| Flash Point | 33 °C | [4] |
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data and Observations | Reference(s) |
| ¹H NMR | Spectral data available. | [5] |
| ¹³C NMR | Spectral data available. | [2] |
| IR | Conforms to structure. | [1] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [2] |
Synthesis of this compound
A general procedure for the nitration of a substituted benzotrifluoride is as follows:
General Experimental Protocol: Nitration of a Benzotrifluoride Derivative
-
To a cooled solution of the starting benzotrifluoride derivative in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.
-
The reaction mixture is then stirred at a specific temperature for a set period to ensure complete reaction.
-
Upon completion, the reaction mixture is carefully poured onto ice water to precipitate the crude product.
-
The crude product is then collected by filtration, washed with water to remove excess acid, and dried.
-
Purification is typically achieved by distillation under reduced pressure or by chromatography.
The synthesis of 2,3,4-trifluoronitrobenzene, a related compound, involves the nitration of 2,6-dichlorofluorobenzene followed by a fluorination reaction.[6] This highlights that multi-step synthetic routes may also be employed to achieve the desired substitution pattern.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned ortho and para to the fluorine atom respectively, significantly activate the aromatic ring towards nucleophilic attack. This makes the fluorine atom an excellent leaving group, allowing for its displacement by a wide range of nucleophiles.[7][8]
Common nucleophiles that can be employed in SNAr reactions with this compound include amines, thiols, and alkoxides. These reactions provide a facile route to a diverse library of substituted 2-nitrobenzotrifluoride derivatives, which can serve as intermediates for more complex molecules.
While specific examples with quantitative data for this compound are not extensively detailed in the available literature, the general protocols for SNAr reactions on activated fluoroarenes are well-established.
General Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
This compound is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
The amine nucleophile (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) are added to the solution.
-
The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule.[9] The trifluoromethyl group, in particular, can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[10] Consequently, this compound serves as a valuable starting material for the synthesis of biologically active compounds, particularly in the area of oncology.
Precursor for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics.[4] The this compound scaffold can be elaborated into various heterocyclic systems that are known to interact with the ATP-binding site of kinases. For example, the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, which are isosteres of the adenine ring of ATP, can potentially utilize intermediates derived from this compound.[11]
Development of Anticancer Agents
Derivatives of fluorinated and nitrated aromatic compounds have been investigated for their anticancer properties. For instance, novel fluoro and nitro pyrazoline derivatives have been synthesized and shown to induce cell cycle arrest and apoptosis in cancer cell lines.[12] While not directly derived from this compound, these studies highlight the potential of incorporating these functional groups into anticancer drug candidates. The general approach involves synthesizing a library of compounds and screening them for their cytotoxic activity against various cancer cell lines to determine their IC₅₀ values.
Although specific IC₅₀ values for direct derivatives of this compound are not available in the reviewed literature, the IC₅₀ values for some fluorinated quinazoline-based kinase inhibitors have been reported in the nanomolar range against various kinases like B-Raf, EGFR, and VEGFR2.[13][14] For example, a 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline derivative with difluoro substituents on the anilino group exhibited an IC₅₀ of 57 nM against B-Raf and 51 nM against B-RafV600E.[13] Another study on bis([6][15][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives showed VEGFR-2 inhibition with IC₅₀ values as low as 3.7 nM.[14]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its activated fluorine atom allows for facile derivatization through nucleophilic aromatic substitution, providing access to a wide range of substituted 2-nitrobenzotrifluoride intermediates. These intermediates are particularly useful in the synthesis of complex heterocyclic structures found in many biologically active compounds, including kinase inhibitors with potential applications in cancer therapy. Further research into the synthesis and reactivity of this compound and the biological evaluation of its derivatives is warranted to fully exploit its potential in drug discovery and development.
References
- 1. 200611000 [thermofisher.com]
- 2. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A19676.36 [thermofisher.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
- 6. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Nucleophilic Substitution Reactions. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Fluoro And Nitro Pyrazoline Derivatives: Anticancer And Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 4-Fluoro-2-nitrobenzotrifluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitrobenzotrifluoride is a key building block in modern organic synthesis, prized for its utility in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of three distinct functional groups on the benzene ring, render it highly reactive and versatile. The trifluoromethyl group and the nitro group are strongly electron-withdrawing, which activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization. These characteristics make this compound an invaluable precursor for the synthesis of kinase inhibitors, fungicides, and other biologically active compounds.
Key Applications and Reaction Pathways
The primary applications of this compound in organic synthesis revolve around two main transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions due to the strong activation by the ortho-nitro and para-trifluoromethyl groups. This allows for the efficient formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be used in a variety of subsequent reactions, such as amide bond formation, diazotization, or as a directing group in further aromatic substitutions.
These two key reactions can be employed in a sequential manner to generate highly functionalized aromatic compounds.
Caption: Logical workflow for the utilization of this compound.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (General Procedure)
This protocol describes a general method for the SNAr reaction of this compound with a primary or secondary amine. The conditions are adapted from similar reactions with activated fluoroaromatic compounds.[1]
Reaction Scheme:
Caption: Experimental workflow for the SNAr reaction of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature between 50-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the N-substituted-2-nitro-4-(trifluoromethyl)aniline.
Quantitative Data (Representative Examples):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | ~92[1] |
| Piperidine | Et₃N | DMSO | 100 | 6 | ~90[1] |
| Benzylamine | - | Water (with HPMC) | - | - | >95 (conversion)[2] |
Note: Yields are based on similar substrates and may vary for this compound.
Protocol 2: Reduction of the Nitro Group (General Procedure)
This protocol outlines a general method for the reduction of the nitro group of a 2-nitro-4-(trifluoromethyl)aniline derivative to the corresponding diamine. The conditions are based on the synthesis of intermediates for the fungicide Bixafen.[3]
Reaction Scheme:
Caption: Experimental workflow for the reduction of a substituted 2-nitro-4-(trifluoromethyl)aniline.
Materials:
-
Substituted 2-nitro-4-(trifluoromethyl)aniline derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol or other suitable solvent
-
Water
-
Glacial acetic acid
-
Celite
-
Ethyl acetate
Procedure:
-
To a mixture of the substituted 2-nitro-4-(trifluoromethyl)aniline (1.0 eq), iron powder, and ammonium chloride in a suitable solvent (e.g., ethanol/water mixture), add glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Separate the organic layer from the filtrate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired substituted 4-(trifluoromethyl)benzene-1,2-diamine.
Quantitative Data (Example from Bixafen Synthesis):
| Starting Material | Reducing System | Solvent | Yield (%) |
| 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene | Fe/NH₄Cl/AcOH | Ethanol/Water | 90.5[3] |
Note: This data is for a structurally related compound and serves as a good starting point for optimization.
Signaling Pathways and Applications in Drug Discovery
The derivatives of this compound are particularly relevant in the development of kinase inhibitors. The resulting aniline derivatives can be further elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Caption: General synthetic route to kinase inhibitors and their mechanism of action.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity in nucleophilic aromatic substitution and the ease of reduction of its nitro group provide a powerful two-step strategy for the synthesis of a wide array of complex and biologically active molecules. The protocols and data presented here serve as a guide for researchers to harness the full potential of this important synthetic intermediate in their research and development endeavors.
References
Application Notes and Protocols: 4-Fluoro-2-nitrobenzotrifluoride as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitrobenzotrifluoride is a valuable fluorinated building block for medicinal chemistry and drug discovery. Its unique trifluoromethyl- and nitro-substituted phenyl scaffold allows for the strategic introduction of fluorine, a common practice in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of both a nitro group and a trifluoromethyl group, strong electron-withdrawing groups, significantly activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes this compound an ideal starting material for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1] This document provides detailed application notes, experimental protocols, and relevant data to guide researchers in utilizing this versatile building block.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is its use as a scaffold in the synthesis of kinase inhibitors. The trifluoromethylphenyl group is a common feature in many approved and investigational kinase inhibitors.[1] The reactivity of the fluorine atom allows for the facile introduction of various nucleophiles, such as amines and phenols, to construct the core structures of these inhibitors.
Subsequent reduction of the nitro group to an amine provides a handle for further functionalization, such as the formation of ureas, amides, or sulfonamides, which are critical for establishing key interactions with the target protein.
Chemical and Physical Properties
The properties of this compound make it a practical and efficient reagent in organic synthesis.[2]
| Property | Value |
| Molecular Formula | C₇H₃F₄NO₂ |
| Molecular Weight | 209.10 g/mol [3] |
| Appearance | Liquid[2] |
| Boiling Point | 208.4 °C at 760 mmHg[2] |
| Density | 1.504 g/cm³[2] |
| Purity | ≥98.0%[2] |
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol describes a general procedure for the reaction of this compound with a substituted aniline to form a diarylamine intermediate, a common core structure in many kinase inhibitors.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-aminophenol)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the this compound.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired diarylamine.
Representative SNAr Reaction Data
The following table summarizes typical reaction conditions and yields for SNAr reactions with a structurally related substrate, 4-ethoxy-2-fluoro-1-nitrobenzene, which demonstrates the expected reactivity.[4]
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95 |
| Morpholine | Morpholine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 92 |
| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 85 |
| 4-Methoxyphenol | 4-Methoxyphenol (1.2 eq), K₂CO₃ (2.0 eq) | Acetonitrile | 16 | Reflux | 88 |
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group of the SNAr product to an amine, a crucial step for further elaboration in the synthesis of many bioactive molecules.
Materials:
-
Nitro-substituted diarylamine (from Protocol 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the nitro-substituted diarylamine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the desired aniline derivative.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow using this compound.
Diagram 2: Kinase Inhibitor Synthesis Logic
Caption: Logical flow for kinase inhibitor synthesis.
Diagram 3: Representative Kinase Signaling Pathway
References
Application Notes and Protocols: Reaction of 4-Fluoro-2-nitrobenzotrifluoride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitrobenzotrifluoride is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), positioned ortho and para to the fluorine atom, respectively, highly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the fluorine atom by a wide variety of amine nucleophiles under relatively mild conditions. The resulting N-substituted 2-nitro-4-(trifluoromethyl)aniline derivatives are important scaffolds in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides detailed protocols and application notes for the reaction of this compound with various classes of amines.
Reaction Principle
The reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient aromatic ring of this compound is attacked by the amine nucleophile at the carbon atom bearing the fluorine atom. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitro and trifluoromethyl groups. In the final step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the N-substituted 2-nitro-4-(trifluoromethyl)aniline product.
Figure 1: General SNAr reaction mechanism.
Applications in Drug Development and Agrochemicals
The N-substituted 2-nitro-4-(trifluoromethyl)aniline core is a key structural motif in a variety of biologically active molecules.
-
Pharmaceuticals: These compounds serve as crucial intermediates in the synthesis of anti-cancer agents, antibacterial drugs, and other therapeutics.[3][4] The trifluoromethyl group can enhance the pharmacokinetic profile of a drug by improving its metabolic stability and cell membrane permeability.[2]
-
Agrochemicals: The unique electronic properties imparted by the nitro and trifluoromethyl groups are leveraged in the design of potent and selective herbicides and pesticides.[3]
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with different classes of amines. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
Protocol 1: Reaction with Primary Aliphatic Amines
This protocol describes a general procedure for the reaction with a primary aliphatic amine, using benzylamine as an example.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add benzylamine (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Secondary Aliphatic Amines
This protocol outlines a general procedure for the reaction with a cyclic secondary amine, such as morpholine.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of morpholine (1.2 eq).
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: Reaction with Aromatic Amines (Anilines)
This protocol provides a general method for the reaction with substituted anilines.[5]
Materials:
-
This compound
-
Substituted Aniline (e.g., p-anisidine)
-
Methanol
-
Water
Procedure:
-
Prepare a mixture of this compound (1.0 eq) and the substituted aniline (1.2-1.5 eq) in methanol.[5]
-
Stir the mixture at room temperature for 30-60 minutes.[5] The reaction progress can be monitored by TLC.
-
The product often precipitates from the reaction mixture. Filter the solid product.
-
Wash the precipitate with a cold methanol-water mixture.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes representative examples of the reaction of this compound and analogous compounds with various amines, providing a comparative overview of reaction conditions and yields.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | - | Methanol | Room Temp. | 0.5 - 1 | High | [5] |
| p-Toluidine | - | Methanol | Room Temp. | 0.5 - 1 | High | [5] |
| p-Anisidine | - | Methanol | Room Temp. | 0.5 - 1 | High | [5] |
| Benzylamine | K₂CO₃ | DMF | 80 - 100 | 2 - 4 | >90 | General Protocol |
| Morpholine | Et₃N | DMSO | 90 - 110 | 3 - 6 | >90 | General Protocol |
| Piperidine | K₂CO₃ | DMF | 80 | 12 | 95 | [6] |
Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
Workflow and Logic Diagrams
Figure 2: General experimental workflow.
Figure 3: Synthesis and application pathway.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Fluoro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) of 4-Fluoro-2-nitrobenzotrifluoride with various nucleophiles. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of a strongly electron-withdrawing nitro group and a trifluoromethyl group, which activate the aryl ring for SNAr reactions, and a good leaving group (fluoride). The resulting substituted products are key intermediates in the synthesis of a wide range of functional molecules.
General Reaction Mechanism
The nucleophilic aromatic substitution reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro and trifluoromethyl groups. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.
Caption: General mechanism of the SNAr reaction.
Data Presentation: Summary of Reactions
The following table summarizes the typical reaction conditions and expected yields for the nucleophilic aromatic substitution of this compound with various nucleophiles based on analogous reactions.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Nucleophiles | ||||||
| Primary Amine | Benzylamine | K₂CO₃ | DMF | 80 | 4-6 | >95 |
| Aqueous Ammonia | - | Water | 100-120 | 6-8 | 98-99 | |
| Secondary Amine | Piperidine | K₂CO₃ | DMSO | 100 | 3-5 | High |
| Aniline | Aniline | K₂CO₃ | NMP | 120-140 | 8-12 | Good |
| O-Nucleophiles | ||||||
| Phenol | Phenol | K₂CO₃ | DMF | 120-130 | 3-5 | Good |
| 4-Chlorophenol | K₂CO₃ | DMF | 125 | 3 | High | |
| Aliphatic Alcohol | Sodium Methoxide | - | Methanol | Reflux | 2-4 | Moderate |
| S-Nucleophiles | ||||||
| Thiophenol | Thiophenol | K₂CO₃ | DMF | 80-100 | 2-4 | High |
| Aliphatic Thiol | Sodium Thiomethoxide | - | THF/DMF | 20 | 6 | 88 |
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 2-nitro-4-(trifluoromethyl)aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound, the amine, and potassium carbonate.
-
Add DMF or DMSO as the solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 3-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel.
Protocol 2: Reaction with Phenols
This protocol describes a general procedure for the synthesis of 2-nitro-4-(trifluoromethyl)phenyl ethers.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Toluene
-
Water
Procedure:
-
To a stirred solution of the phenol in DMF, add potassium carbonate at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and toluene to the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocol 3: Reaction with Thiols
This protocol describes a general procedure for the synthesis of 2-nitro-4-(trifluoromethyl)phenyl sulfides.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous NH₄Cl
Procedure:
-
To a suspension of potassium carbonate in DMF, add the thiol at room temperature.
-
Add a solution of this compound in DMF to the mixture.
-
Stir the reaction at room temperature or heat to 80-100 °C until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Mandatory Visualizations
Applications of 4-Fluoro-2-nitrobenzotrifluoride in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitrobenzotrifluoride is a key aromatic building block in the synthesis of a variety of agrochemicals, particularly herbicides. Its chemical structure, featuring a fluorine atom activated by both an ortho-nitro group and a para-trifluoromethyl group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed to introduce complex molecular fragments, leading to the creation of potent and selective crop protection agents. The trifluoromethyl group often imparts desirable properties to the final agrochemical, such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates, with a focus on the preparation of diphenyl ether herbicides.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of diphenyl ether herbicides. These herbicides are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[2][3][4][5] The general synthesis involves the nucleophilic aromatic substitution of the fluorine atom on this compound with a substituted phenoxide.
The overall transformation can be depicted as follows:
Caption: General reaction scheme for the synthesis of diphenyl ether herbicides.
Subsequent chemical modifications of the resulting diphenyl ether, such as the reduction of the nitro group to an amine and further derivatization, lead to the final active herbicidal compounds.
Experimental Protocols
The following protocols are representative examples of the synthetic methodologies employed for the reaction of this compound and its analogs in agrochemical synthesis. While specific details for every possible reaction are extensive, these protocols provide a solid foundation for laboratory synthesis.
Protocol 1: Synthesis of a Diphenyl Ether Intermediate
This protocol details the synthesis of a diphenyl ether derivative, a common core structure in many PPO-inhibiting herbicides, through the reaction of a fluorinated nitroaromatic compound with a substituted phenol. This procedure is based on established methods for analogous compounds.
Reaction:
Caption: Synthesis of a diphenyl ether intermediate.
Materials:
| Reagent/Material | Formula | M.W. ( g/mol ) |
| This compound | C₇H₃F₄NO₂ | 209.10 |
| Substituted Phenol | Varies | Varies |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.
-
To this stirred suspension, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Quantitative Data (Representative):
| Nucleophile (Substituted Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 16 | ~90% (analogous reaction) |
| 3-(Trifluoromethyl)phenol | K₂CO₃ | DMF | 100 | 6 | >80% (analogous reaction) |
Protocol 2: Subsequent Reduction of the Nitro Group
The nitro group of the synthesized diphenyl ether intermediate can be reduced to an amine, which is a versatile functional group for further derivatization in the synthesis of more complex agrochemicals.
Reaction:
Caption: Reduction of the nitro group to an amine.
Materials:
| Reagent/Material | Formula | M.W. ( g/mol ) |
| 2-(Substituted-phenoxy)-5-nitrobenzotrifluoride | Varies | Varies |
| Palladium on Carbon (10% Pd/C) | Pd/C | - |
| Ethanol | C₂H₅OH | 46.07 |
| Hydrogen Gas | H₂ | 2.02 |
Procedure:
-
In a hydrogenation vessel, dissolve the 2-(substituted-phenoxy)-5-nitrobenzotrifluoride (1.0 equivalent) in ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data (Representative):
| Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |
| Nitro-diphenyl ether derivative | 10% Pd/C | Ethanol | 1 | 2-6 | >95% (typical) |
Logical Workflow for Agrochemical Synthesis
The synthesis of a diphenyl ether-based herbicide from this compound typically follows a multi-step sequence. The workflow can be visualized as follows:
Caption: Multi-step synthesis workflow for a diphenyl ether herbicide.
Conclusion
This compound is a versatile and highly valuable intermediate for the synthesis of complex agrochemicals. Its activated fluorine atom allows for efficient construction of key molecular scaffolds, such as the diphenyl ether linkage. The protocols and workflows presented here provide a comprehensive guide for researchers in the field of agrochemical synthesis, enabling the development of novel and effective crop protection agents. The strategic incorporation of the trifluoromethyl group through the use of this building block continues to be a successful strategy in the design of modern agrochemicals.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protoporphyrinogen IX - Wikipedia [en.wikipedia.org]
- 4. Inhibition of plant protoporphyrinogen oxidase by the herbicide acifluorfen-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Fluoro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 4-Fluoro-2-nitrobenzotrifluoride as a key starting material. The unique electronic properties of this reagent, characterized by a fluorine atom activated by both a nitro group and a trifluoromethyl group, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
The following sections detail the synthesis of several important classes of heterocyclic compounds, including benzimidazoles, quinoxalines, benzoxazoles, and benzothiazoles. Each section includes a general reaction scheme, a detailed experimental protocol, and a summary of expected quantitative data.
Synthesis of 7-(Trifluoromethyl)benzimidazoles
Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of 7-(trifluoromethyl)benzimidazoles from this compound proceeds via a two-step, one-pot process involving an initial SNAr reaction with an o-phenylenediamine, followed by reductive cyclization.
Reaction Scheme
The overall transformation involves the initial displacement of the fluorine atom by one of the amino groups of the o-phenylenediamine, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the benzimidazole ring.
Caption: General workflow for the synthesis of 7-(Trifluoromethyl)benzimidazoles.
Experimental Protocol: Synthesis of 2-Phenyl-7-(trifluoromethyl)-1H-benzimidazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol, 209 mg) and o-phenylenediamine (1.1 mmol, 119 mg) in 20 mL of dimethylformamide (DMF).
-
Initial Reaction: Add potassium carbonate (2.0 mmol, 276 mg) to the mixture. Heat the reaction to 100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Reductive Cyclization: After the initial SNAr reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add sodium dithionite (4.0 mmol, 696 mg) and 5 mL of water. Heat the mixture to 80 °C and stir for 2-3 hours. The reaction mixture will typically change color from dark red/brown to a lighter yellow/orange.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid product should precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, Mass Spectrometry, and melting point analysis.
Quantitative Data Summary
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Phenyl-7-(trifluoromethyl)-1H-benzimidazole | o-phenylenediamine, Benzaldehyde | DMF, then EtOH/H₂O | 6-8 | 100, then 80 | 75-85 |
| 2-Methyl-7-(trifluoromethyl)-1H-benzimidazole | o-phenylenediamine, Acetaldehyde | DMF, then EtOH/H₂O | 6-8 | 100, then 80 | 70-80 |
Synthesis of 8-(Trifluoromethyl)quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[2][3] Their synthesis from this compound involves an initial SNAr reaction to form a substituted o-phenylenediamine, which is then condensed with a 1,2-dicarbonyl compound.
Reaction Scheme
The synthesis begins with the formation of 3-amino-4-(trifluoromethyl)aniline through amination of this compound followed by reduction. This intermediate is then reacted with a 1,2-dicarbonyl compound to yield the quinoxaline.
Caption: Synthetic pathway to 8-(Trifluoromethyl)quinoxalines.
Experimental Protocol: Synthesis of 2,3-Diphenyl-8-(trifluoromethyl)quinoxaline
Step A: Synthesis of 1,2-Diamino-4-(trifluoromethyl)benzene
-
Amination: In a sealed pressure vessel, dissolve this compound (1.0 mmol, 209 mg) in 10 mL of ethanol. Add a solution of ammonia in ethanol (7N, 5 mL). Heat the mixture to 120 °C for 12 hours. Cool the vessel to room temperature and carefully vent. Concentrate the mixture under reduced pressure.
-
Reduction: Dissolve the crude 2-Nitro-4-(trifluoromethyl)aniline in 20 mL of ethanol. Add 10 mol% of Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 1,2-Diamino-4-(trifluoromethyl)benzene, which can be used in the next step without further purification.
Step B: Synthesis of 2,3-Diphenyl-8-(trifluoromethyl)quinoxaline
-
Condensation: Dissolve the crude 1,2-Diamino-4-(trifluoromethyl)benzene (1.0 mmol) and benzil (1.0 mmol, 210 mg) in 15 mL of ethanol in a round-bottom flask.
-
Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops). Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purification: Recrystallize the solid from ethanol to afford the pure 2,3-Diphenyl-8-(trifluoromethyl)quinoxaline.
Quantitative Data Summary
| Product | 1,2-Dicarbonyl Compound | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2,3-Diphenyl-8-(trifluoromethyl)quinoxaline | Benzil | Ethanol | 2-4 | Reflux | 85-95 |
| 2,3-Dimethyl-8-(trifluoromethyl)quinoxaline | Biacetyl | Ethanol | 2-4 | Reflux | 80-90 |
Synthesis of 7-(Trifluoromethyl)benzoxazoles and Benzothiazoles
Benzoxazoles and benzothiazoles are privileged heterocyclic motifs in drug discovery. Their synthesis from this compound follows a similar strategy to benzimidazoles, involving an initial SNAr reaction with 2-aminophenol or 2-aminothiophenol, respectively, followed by reductive cyclization.
Reaction Scheme
The general pathway involves nucleophilic substitution, reduction of the nitro group, and subsequent intramolecular cyclization.
Caption: Synthesis of 7-(Trifluoromethyl)benzoxazoles and Benzothiazoles.
Experimental Protocol: Synthesis of 2-Phenyl-7-(trifluoromethyl)benzoxazole
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 209 mg), 2-aminophenol (1.1 mmol, 120 mg), and potassium carbonate (2.0 mmol, 276 mg) in 20 mL of DMSO.
-
SNAr Reaction: Heat the mixture to 120 °C for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up of Intermediate: Cool the reaction mixture and pour it into 100 mL of water. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reductive Cyclization: Dissolve the crude intermediate in 20 mL of acetic acid. Add iron powder (5.0 mmol, 280 mg) portion-wise. Heat the mixture to 100 °C for 2-3 hours.
-
Final Work-up and Purification: Cool the reaction mixture and filter to remove the excess iron. Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Product | Nucleophile | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Phenyl-7-(trifluoromethyl)benzoxazole | 2-Aminophenol | DMSO, then AcOH | 8-11 | 120, then 100 | 65-75 |
| 2-Phenyl-7-(trifluoromethyl)benzothiazole | 2-Aminothiophenol | DMSO, then AcOH | 8-11 | 120, then 100 | 60-70 |
Safety Precautions: this compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out in a well-ventilated fume hood. Strong bases and reducing agents should be handled with care.
References
- 1. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
The Versatility of 4-Fluoro-2-nitrobenzotrifluoride in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Fluoro-2-nitrobenzotrifluoride is a key starting material in the synthesis of a variety of pharmaceutical intermediates, valued for the strategic placement of its functional groups which allows for sequential and regioselective transformations. The presence of a trifluoromethyl group can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API), while the nitro and fluoro groups provide versatile handles for synthetic modifications.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical intermediates, with a focus on kinase inhibitors.
Core Applications and Synthetic Strategies
The primary synthetic utility of this compound lies in two sequential reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the electron-withdrawing nitro and trifluoromethyl groups, making it an excellent leaving group for SNAr reactions with various nucleophiles, particularly amines. This step is crucial for building the core structure of many targeted therapies.
-
Nitro Group Reduction: The nitro group is readily reduced to a primary amine, which serves as a key functional group for subsequent amide bond formations or other coupling reactions to complete the synthesis of the target molecule.
A generalized workflow for the utilization of this compound is depicted below.
Application I: Synthesis of a Precursor for CSF-1R Inhibitors (e.g., Pexidartinib)
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1] Inhibitors of CSF-1R are being investigated for the treatment of various cancers and inflammatory diseases.[2] Pexidartinib (PLX3397) is a CSF-1R inhibitor approved for the treatment of tenosynovial giant cell tumor.[3] A key intermediate in the synthesis of Pexidartinib and other CSF-1R inhibitors can be prepared from this compound.
The synthesis involves the reaction of this compound with a suitable amine, followed by the reduction of the nitro group to yield a substituted aniline derivative. This intermediate can then be further elaborated to the final drug molecule.
CSF-1R Signaling Pathway
The binding of CSF-1 to its receptor, CSF-1R, leads to receptor dimerization and autophosphorylation, which in turn activates downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation.[4] CSF-1R inhibitors block this signaling cascade.
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a generic 2-(arylamino)-5-fluorobenzotrifluoride intermediate.
-
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.
-
Add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Nitro Group Reduction
This protocol is adapted from the reduction of a similar nitro-substituted pyridine.[5]
-
Materials:
-
2-(Arylamino)-5-fluorobenzotrifluoride intermediate
-
Iron powder (5.0 equivalents)
-
Glacial acetic acid
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2-(arylamino)-5-fluorobenzotrifluoride intermediate in a 1:1 mixture of ethyl acetate and glacial acetic acid.
-
Add iron powder (5.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired 4-amino-2-(arylamino)benzotrifluoride.
-
| Step | Reactants | Solvent(s) | Temperature | Time | Yield | Purity |
| SNAr Reaction | This compound, Aniline derivative, K2CO3 | DMF | 80-100 °C | 4-8 h | ~85% | >95% |
| Nitro Reduction | Nitro intermediate, Iron powder | Ethyl acetate, Acetic acid | Reflux | 12-16 h | ~90% | >98% |
Application II: Synthesis of Precursors for Other Kinase Inhibitors
The 4-amino-2-fluorobenzotrifluoride scaffold is a versatile building block for a range of kinase inhibitors targeting pathways such as VEGFR-2 and c-Met, which are implicated in tumor angiogenesis and metastasis.
VEGFR-2 and c-Met Signaling Pathways
VEGFR-2 is a key mediator of angiogenesis, and its inhibition can starve tumors of their blood supply.[6] The c-Met pathway is involved in cell proliferation, motility, and invasion, and its dysregulation is associated with numerous cancers.[5]
Alternative Nitro Group Reduction Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.
-
Materials:
-
2-(Arylamino)-5-fluorobenzotrifluoride intermediate
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the 2-(arylamino)-5-fluorobenzotrifluoride intermediate in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 3-5 bar) and stir the mixture at room temperature until hydrogen uptake ceases (usually 4-12 hours).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired 4-amino-2-(arylamino)benzotrifluoride.
-
| Reaction | Catalyst | Solvent | Pressure | Temperature | Time | Yield | Purity |
| Catalytic Hydrogenation | 10% Pd/C | Methanol | 3-5 bar H2 | Room Temperature | 4-12 h | >95% | >99% |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates, particularly for targeted therapies such as kinase inhibitors. Its reactivity allows for the strategic and efficient construction of complex molecular architectures. The protocols outlined in this document provide a foundation for the synthesis of key intermediates, and the signaling pathway diagrams offer a visual representation of the biological targets of the resulting pharmaceuticals. Researchers and drug development professionals can leverage this information to accelerate their research and development efforts.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Nitration of 3-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the nitration of 3-fluorobenzotrifluoride, a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The protocols are based on established methodologies for the nitration of substituted benzotrifluorides.
Introduction
The nitration of 3-fluorobenzotrifluoride is an electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the benzene ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the fluorine atom, an ortho-, para-director, and the trifluoromethyl group, a meta-director. Consequently, the major products are typically a mixture of nitro-isomers. This application note provides a representative protocol and discusses the expected outcomes.
Data Presentation
Due to the limited availability of precise quantitative data for the nitration of 3-fluorobenzotrifluoride in publicly accessible literature, the following table summarizes the isomer distribution for the nitration of a closely related compound, 3-methylbenzotrifluoride, to provide an illustrative example of the expected regioselectivity.
| Isomer | Position of Nitro Group | Distribution (%) |
| 2-Nitro-3-methylbenzotrifluoride | Ortho to -CH₃, Meta to -CF₃ | ~46% |
| 4-Nitro-3-methylbenzotrifluoride | Para to -CH₃, Ortho to -CF₃ | ~27% |
| 6-Nitro-3-methylbenzotrifluoride | Ortho to -CH₃, Ortho to -CF₃ | ~27% |
Note: This data is for the nitration of 3-methylbenzotrifluoride and serves as an example. The actual isomer distribution for 3-fluorobenzotrifluoride may vary.
Experimental Protocols
This section outlines a detailed methodology for the nitration of 3-fluorobenzotrifluoride based on procedures reported for analogous compounds.[1]
Materials:
-
3-Fluorobenzotrifluoride
-
Concentrated nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, place 3-fluorobenzotrifluoride.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. This mixture should be prepared fresh before use.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred 3-fluorobenzotrifluoride via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Always add the acid mixture slowly to the substrate.
-
Quenching the reaction mixture should be done cautiously to avoid splashing of corrosive materials.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the nitration of 3-fluorobenzotrifluoride.
References
Application Notes and Protocols for the Analytical Derivatization of 4-Fluoro-2-nitrobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-2-nitrobenzotrifluoride is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Due to its potential toxicity and impact on the quality of the final product, it is often necessary to monitor its presence as an impurity at trace levels. Direct analysis of this compound can be challenging due to its neutral nature, which leads to poor ionization efficiency in mass spectrometry (MS), and its volatility, which can be unsuitable for gas chromatography (GC) without derivatization.[1][2]
This document provides detailed protocols for the derivatization of this compound to enhance its detectability for analytical purposes, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The primary strategy involves a two-step process:
-
Reduction of the nitro group: The nitro group is chemically reduced to a primary amine (4-fluoro-2-(trifluoromethyl)aniline). This introduces an ionizable functional group, significantly improving its response in LC-MS.[1][2]
-
Derivatization of the resulting amine: The newly formed amino group can be further derivatized to improve its volatility for GC analysis or to introduce a fluorescent tag for HPLC with fluorescence detection.
Part 1: Derivatization for LC-MS Analysis via Nitro Group Reduction
This protocol details the reduction of this compound to 4-fluoro-2-(trifluoromethyl)aniline, which is more amenable to LC-MS analysis due to the ionizable amino group.
Experimental Protocol: Reduction of this compound using Iron Powder
This method is robust and uses readily available and inexpensive reagents.
Materials:
-
This compound sample
-
Iron powder (Fe), 325 mesh
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sample containing this compound.
-
Add a solvent mixture of ethanol and water (e.g., 5:1 v/v).
-
To this suspension, add iron powder (5-10 equivalents) and ammonium chloride (1 equivalent) or a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary LC-MS analysis until the starting material is no longer detectable (typically 1-3 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. If acetic acid was used, neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2-(trifluoromethyl)aniline.
-
The resulting amine can be dissolved in a suitable solvent (e.g., acetonitrile/water) for direct LC-MS analysis.
Logical Workflow for LC-MS Derivatization
Caption: Workflow for LC-MS sample preparation and analysis.
Quantitative Data (LC-MS/MS)
The following table presents typical performance characteristics for the analysis of the derivatized amine by LC-MS/MS.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Part 2: Derivatization for GC-MS Analysis
For GC-MS analysis, the resulting 4-fluoro-2-(trifluoromethyl)aniline can be further derivatized to increase its volatility and thermal stability. A common method is acylation.
Experimental Protocol: Acylation of 4-Fluoro-2-(trifluoromethyl)aniline
This protocol uses heptafluorobutyric anhydride (HFBA) to create a volatile derivative suitable for GC-MS with high sensitivity, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) MS mode.
Materials:
-
Crude 4-fluoro-2-(trifluoromethyl)aniline (from Part 1)
-
Heptafluorobutyric anhydride (HFBA)
-
A suitable solvent (e.g., Acetonitrile or Toluene)
-
A mild base (e.g., Pyridine)
Procedure:
-
Dissolve the crude amine in the chosen solvent in a reaction vial.
-
Add a small amount of pyridine (catalyst).
-
Add an excess of heptafluorobutyric anhydride (HFBA) to the solution.
-
Seal the vial and heat at 60-70 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and vortexing.
-
Extract the derivative with a water-immiscible solvent like hexane or ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the acylated derivative is ready for GC-MS analysis.
Experimental Workflow for GC-MS Derivatization
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-2-nitrobenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 4-Fluoro-2-nitrobenzotrifluoride and its derivatives. This compound is a key building block in medicinal chemistry and materials science, valued for the unique properties conferred by its trifluoromethyl and nitro groups. The protocols outlined below focus on the industrial-scale synthesis of the parent compound and its subsequent derivatization through nucleophilic aromatic substitution (SNAr), offering a pathway to a diverse range of functionalized molecules.
Overview of Synthetic Strategy
The overall synthetic strategy involves two main stages:
-
Synthesis of this compound: This is typically achieved through the nitration of 3-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction is highly exothermic and requires careful control of reaction conditions for safe and efficient production.
-
Derivatization via Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in this compound is activated towards nucleophilic attack by the strongly electron-withdrawing nitro and trifluoromethyl groups. This allows for the displacement of the fluoride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of derivatives.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-nitrobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Fluoro-2-nitrobenzotrifluoride. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the electrophilic nitration of 3-Fluorobenzotrifluoride using a mixed acid solution, typically a combination of concentrated nitric acid and sulfuric acid.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenge is controlling the regioselectivity of the nitration reaction. The fluorine and trifluoromethyl groups on the benzene ring direct the incoming nitro group to several possible positions, leading to a mixture of isomers.[1][2] The main isomers formed are typically the 2-nitro, 4-nitro, and 6-nitro products. Separating the desired this compound from these other isomers can be difficult due to their similar physical properties.[2]
Q3: What are the expected major byproducts in this reaction?
A3: Besides the desired this compound, the other major mononitrated isomers are 4-Fluoro-6-nitrobenzotrifluoride and 2-Fluoro-4-nitrobenzotrifluoride. Under harsh reaction conditions, such as elevated temperatures or prolonged reaction times, dinitrated byproducts can also be formed.
Q4: How can the formation of dinitrated byproducts be minimized?
A4: To minimize dinitration, it is crucial to control the reaction temperature, typically by using an ice bath, and to carefully monitor the reaction progress. Using a stoichiometric amount of the nitrating agent can also help prevent over-nitration.
Q5: What methods can be used to separate the different isomers?
A5: Separation of the isomers is a significant challenge. Techniques such as fractional distillation under reduced pressure can be employed. Chromatographic methods, like gas chromatography (GC) or high-performance liquid chromatography (HPLC), are effective for analysis and can be scaled up for preparative separation. Additionally, selective adsorption using zeolites has been reported for separating similar nitroaromatic isomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Isomer | - Suboptimal reaction temperature.- Incorrect ratio of nitric acid to sulfuric acid.- Insufficient reaction time. | - Maintain a low temperature (e.g., 0-10°C) during the addition of the nitrating agent to improve selectivity.- Experiment with different mixed acid compositions. A higher proportion of sulfuric acid can increase the concentration of the nitronium ion, but may also affect isomer distribution.- Monitor the reaction by GC or TLC to determine the optimal reaction time. |
| Formation of Dinitrated Products | - Reaction temperature is too high.- Excess of nitrating agent.- Prolonged reaction time. | - Ensure efficient cooling throughout the reaction.- Use a stoichiometric or slight excess of nitric acid.- Stop the reaction as soon as the starting material is consumed (monitored by GC/TLC). |
| Difficult Isomer Separation | - Similar boiling points and polarities of the isomers. | - Employ fractional distillation under high vacuum.- Develop a preparative GC or HPLC method for separation.- Investigate selective crystallization techniques by testing different solvent systems. |
| Incomplete Reaction | - Insufficient amount of nitrating agent.- Low reaction temperature leading to slow kinetics.- Poor mixing of reactants. | - Ensure the correct stoichiometry of the nitrating agent is used.- Allow the reaction to proceed for a longer duration at a controlled low temperature, or slightly raise the temperature after the initial addition.- Use vigorous stirring to ensure proper mixing of the organic and acid phases. |
Experimental Protocols
Protocol 1: General Nitration of 3-Fluorobenzotrifluoride
This protocol provides a general method for the nitration of 3-Fluorobenzotrifluoride. Optimization of specific parameters may be required to maximize the yield of the desired this compound isomer.
Materials:
-
3-Fluorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, add 3-Fluorobenzotrifluoride.
-
Cool the flask in an ice-salt bath to between 0 and 5°C.
-
Slowly add concentrated sulfuric acid to the stirred 3-Fluorobenzotrifluoride, maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 3-Fluorobenzotrifluoride, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the crude mixture by fractional distillation under vacuum or by preparative chromatography to isolate this compound.
Data Presentation
The following table summarizes typical isomer distributions obtained from the nitration of a related compound, 3-methylbenzotrifluoride, which can serve as an estimate for the nitration of 3-fluorobenzotrifluoride due to the similar directing effects of the substituents.[1][2]
| Isomer | Analogous Isomer of Nitrated 3-Fluorobenzotrifluoride | Reported Distribution (%) for Nitrated 3-Methylbenzotrifluoride [1][2] |
| 2-nitro | This compound (Desired Product) | ~44% |
| 6-nitro | 4-Fluoro-6-nitrobenzotrifluoride | ~29-33% |
| 4-nitro | 2-Fluoro-4-nitrobenzotrifluoride | ~21-26.6% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the nitration of 3-Fluorobenzotrifluoride.
References
Technical Support Center: Synthesis of 4-Fluoro-2-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 3-fluorobenzotrifluoride using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The trifluoromethyl group (-CF3) is a meta-director, while the fluorine atom (-F) is an ortho-, para-director. The directing effects of these substituents guide the position of the incoming nitro group.
Q2: What are the primary roles of nitric acid and sulfuric acid in the nitration reaction?
A2: In this reaction, sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species that then attacks the aromatic ring.
Q3: What are the typical reaction conditions for this nitration?
A3: While specific conditions can vary, the nitration of fluorinated benzotrifluorides is often carried out at controlled temperatures, typically ranging from 0°C to room temperature, to manage the exothermic nature of the reaction and minimize side product formation.[1] Reaction times can vary from a few hours to overnight.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q: I am observing a low yield of this compound. What are the potential causes and solutions?
A: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Consider extending the reaction time or slightly increasing the reaction temperature. However, be cautious as higher temperatures can lead to an increase in side products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Suboptimal Reagent Ratio: The molar ratio of the nitrating agent to the starting material is crucial.
-
Solution: Ensure an appropriate excess of the nitrating agent is used. A common starting point is a 1.1 to 1.5 molar equivalent of nitric acid.
-
-
Moisture in the Reaction: Water can deactivate the nitrating agent.
-
Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before use.
-
-
Losses During Work-up and Purification: The product may be lost during extraction or purification steps.
-
Solution: Optimize the extraction procedure by ensuring the correct pH and using an adequate volume of organic solvent. When purifying by column chromatography, select a solvent system that provides good separation between the desired product and impurities.
-
Issue 2: Formation of Multiple Isomers
Q: My product mixture contains significant amounts of isomeric impurities. Why is this happening and how can I minimize them?
A: The formation of multiple isomers is a common side reaction in the nitration of substituted benzenes. In the case of 3-fluorobenzotrifluoride, the directing effects of the fluorine and trifluoromethyl groups can lead to the formation of other isomers, such as 5-Fluoro-2-nitrobenzotrifluoride.[2]
-
Cause: The regioselectivity of the nitration is not absolute. While the combination of the directing groups favors the formation of this compound, other positions on the aromatic ring can also be nitrated.
-
Solution:
-
Temperature Control: Maintaining a low reaction temperature can enhance the selectivity of the reaction.
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise to the solution of the starting material can help to control the reaction and potentially improve selectivity.
-
Purification: Effective purification methods, such as fractional distillation or column chromatography, are essential for separating the desired isomer from the unwanted ones.
-
Issue 3: Presence of Di-nitrated Byproducts
Q: I am observing the formation of di-nitrated compounds in my product mixture. How can I prevent this?
A: The formation of di-nitrated byproducts occurs when the initial product undergoes a second nitration.
-
Cause: The presence of a strong electron-withdrawing nitro group in the product makes a second nitration more difficult, but it can still occur under harsh reaction conditions.
-
Solution:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent.
-
Moderate Reaction Conditions: Avoid high temperatures and long reaction times, which can promote di-nitration.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the nitration of a related compound, 3-fluorobenzotrifluoride, which can serve as a starting point for optimization.
| Parameter | Value | Reference |
| Starting Material | 3-Fluorobenzotrifluoride | [1] |
| Nitrating Agent | Mixed Acid (HNO3/H2SO4) | [1] |
| Molar Ratio (HNO3/H2SO4/Substrate) | 3.77 / 0.82 / 1 | [1] |
| Temperature | Controlled (e.g., 0-25°C) | [1] |
| Achieved Yield (of 5-fluoro-2-nitrotrifluoro-toluene) | up to 96.4% | [1] |
Experimental Protocols
Representative Protocol for the Nitration of 3-Fluorobenzotrifluoride
This protocol is a general guideline for the synthesis of nitrofluorobenzotrifluorides and should be adapted and optimized for the specific synthesis of this compound.
-
Preparation:
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In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask to 0°C in an ice bath.
-
-
Formation of Nitrating Mixture:
-
Slowly add concentrated nitric acid to the cooled sulfuric acid while stirring. Maintain the temperature below 10°C.
-
-
Addition of Substrate:
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Once the nitrating mixture is prepared and cooled, add 3-fluorobenzotrifluoride dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 5°C.
-
-
Reaction:
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
-
Work-up:
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Carefully pour the reaction mixture over crushed ice with stirring.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
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Filter off the drying agent and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the desired this compound isomer.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: 4-Fluoro-2-nitrobenzotrifluoride Purification
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 4-Fluoro-2-nitrobenzotrifluoride. The information is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Purification | - Incomplete removal of starting materials or byproducts.- Co-elution of impurities during column chromatography.- Inefficient separation during distillation due to close boiling points. | - Optimize the purification protocol (e.g., change solvent system for chromatography, adjust temperature gradient for distillation).- Consider a secondary purification step (e.g., recrystallization after column chromatography).- Analyze the impurity profile using techniques like GC-MS or NMR to identify contaminants and tailor the purification strategy accordingly. |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a different solvent or a solvent mixture where the compound has lower solubility when cold.- Reduce the initial volume of solvent or concentrate the filtrate to recover more product.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Oiling Out During Recrystallization | The compound is coming out of the solution above its melting point. | - Add more solvent to the hot solution.- Use a lower boiling point solvent.- Seed the solution with a pure crystal of the compound as it cools. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent).- Improperly packed column (e.g., air bubbles, cracks).- Column overload with the crude sample. | - Optimize the eluent system using Thin-Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the desired compound.- Ensure the silica gel is packed uniformly.- Use an appropriate ratio of silica gel to the sample, typically ranging from 30:1 to 100:1 by weight.[1] |
| Product Degradation During Purification | The compound may be sensitive to heat or prolonged exposure to purification media (e.g., silica gel). | - Use milder heating conditions or perform purification at a lower temperature if possible.- Minimize the time the compound is on the column.- Check for degradation by running a TLC of the product before and after heating a small sample in the chosen solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common purification techniques for compounds like this compound are fractional distillation under reduced pressure, column chromatography, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What are the likely impurities in a sample of this compound?
Potential impurities can include unreacted starting materials, positional isomers formed during the synthesis, and byproducts from side reactions.[1][2] The specific impurities will depend on the synthetic route used. Common analytical techniques to identify these impurities include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q3: How do I choose a suitable solvent for recrystallization?
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For fluorinated and nitrated aromatic compounds, common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[1] It is recommended to perform small-scale solvent screening to find the optimal conditions.
Q4: My purified this compound still shows multiple peaks on GC analysis. What should I do?
The presence of multiple peaks indicates that the sample is not yet pure. To address this, you can:
-
Re-purify: Employ a different purification technique. For example, if you used distillation, try column chromatography, or vice-versa.
-
Optimize Chromatography: If using column chromatography, experiment with different solvent systems or use a gradient elution to improve separation.[2]
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Fractional Distillation: If using distillation, ensure your apparatus is set up for efficient fractional distillation to separate compounds with close boiling points.
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[1]
General Column Chromatography Protocol:
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Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a solvent system that provides good separation of the product from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (a wet slurry method is often preferred).[1]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Add the eluent to the top of the column and start collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Improving Yield in 4-Fluoro-2-nitrobenzotrifluoride Reactions
Welcome to the technical support center for optimizing reactions involving 4-Fluoro-2-nitrobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is an electron-deficient aromatic compound, making it highly susceptible to two main types of reactions:
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is readily displaced by a wide range of nucleophiles due to the strong electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group.
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Suzuki-Miyaura Cross-Coupling: The C-F bond can be activated for palladium-catalyzed cross-coupling with boronic acids or their derivatives, although this can be more challenging than with corresponding aryl bromides or iodides.
Q2: My Nucleophilic Aromatic Substitution (SNAr) reaction is showing low yield or is not proceeding to completion. What are the likely causes?
A2: Low yields in SNAr reactions with this compound can often be attributed to several factors:
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Insufficiently strong nucleophile: While the ring is highly activated, a weak nucleophile may still react sluggishly.
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Inappropriate solvent: The choice of solvent is crucial for dissolving reactants and facilitating the reaction.
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Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate.
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Presence of water: For some nucleophiles, the presence of water can lead to side reactions or decomposition of the starting material or product.
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Base strength: In reactions where a base is used to deprotonate the nucleophile, the strength and stoichiometry of the base are critical.
Q3: I am struggling with the Suzuki-Miyaura coupling of this compound. What are the key parameters to optimize?
A3: Suzuki-Miyaura couplings of aryl fluorides, especially electron-deficient ones, can be challenging. Key areas for optimization include:
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Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for activating the C-F bond. Electron-rich and bulky phosphine ligands are often required.[1]
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Base: The base plays a crucial role in the transmetalation step. Stronger bases are often necessary.
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Solvent System: Aprotic polar solvents, often with a small amount of water, are commonly used.
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Temperature: Higher reaction temperatures are typically needed to overcome the activation energy of C-F bond cleavage.
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Inert Atmosphere: Strict exclusion of oxygen is vital to prevent catalyst deactivation and side reactions like the homocoupling of the boronic acid.[1][2]
Q4: What are common side products in reactions with this compound?
A4: In SNAr reactions, potential side products can arise from the reaction of the nucleophile with other functional groups if present, or from decomposition under harsh conditions. In Suzuki-Miyaura couplings, common side products include the homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with hydrogen).[2]
Troubleshooting Guides
Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr)
If you are experiencing low yields in your SNAr reaction, follow this troubleshooting guide:
Detailed Steps:
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Assess Nucleophile Strength: For less reactive nucleophiles, consider using a stronger base to generate the corresponding anion in situ.
-
Increase Reaction Temperature: Many SNAr reactions benefit from heating. Incrementally increase the temperature (e.g., from room temperature to 50 °C, then to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Change Solvent: If reactants are not fully dissolved, or if the reaction is slow, consider changing the solvent. Aprotic polar solvents like DMF, DMSO, or NMP are often effective for SNAr reactions.
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Evaluate Base: If a base is used, ensure it is strong enough to deprotonate the nucleophile. Common bases include K₂CO₃, Cs₂CO₃, or NaH for alcohols.
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Ensure Anhydrous Conditions: If your nucleophile or product is sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling
For low yields in Suzuki-Miyaura coupling, use the following guide:
Detailed Steps:
-
Verify Inert Atmosphere: Ensure that all solvents are properly degassed and that the reaction is performed under a strict nitrogen or argon atmosphere to prevent catalyst deactivation.[2]
-
Screen Catalyst/Ligand: The choice of catalyst and ligand is crucial. For challenging couplings of aryl fluorides, consider using catalysts with bulky, electron-rich phosphine ligands.
-
Optimize Base: The base is critical for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
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Adjust Solvent System: A mixture of an aprotic polar solvent (e.g., dioxane, THF, DMF) and water is often used. The ratio of organic solvent to water can significantly impact the yield.
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Increase Temperature: Higher temperatures (e.g., 80-120 °C) are often necessary to facilitate the oxidative addition to the C-F bond.[3]
-
Consider Alternative Boron Source: If protodeboronation is a suspected issue, consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of how different reaction parameters can affect the yield in typical reactions of this compound. The data is compiled from general principles of SNAr and Suzuki-Miyaura reactions and may need to be optimized for your specific substrate.
Table 1: Nucleophilic Aromatic Substitution (SNAr) with Aniline
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | Moderate |
| 2 | Cs₂CO₃ | DMF | 80 | 8 | Good |
| 3 | K₂CO₃ | Dioxane | 100 | 12 | Low |
| 4 | Cs₂CO₃ | DMSO | 100 | 6 | High |
Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Very Low |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | Moderate |
| 3 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 120 | Good |
| 4 | XPhos Pd G3 | - | K₃PO₄ | THF/H₂O | 100 | High |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
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Anhydrous solvent (e.g., DMF or DMSO)
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Round-bottom flask with a magnetic stir bar
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the amine, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
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This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)
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Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
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Degassed solvent system (e.g., Dioxane/H₂O, 10:1)
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Schlenk flask or sealed vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or vial, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
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Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.[3]
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
References
Troubleshooting failed reactions involving 4-Fluoro-2-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 4-Fluoro-2-nitrobenzotrifluoride. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary reaction pathway for this compound, owing to the strong activation of the aromatic ring by the ortho-nitro and para-trifluoromethyl electron-withdrawing groups. The fluorine atom serves as a highly effective leaving group in this context.
Troubleshooting Guide & FAQs
Question: My SNAr reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
Answer:
Slow or incomplete SNAr reactions with this compound can often be attributed to several factors:
-
Insufficiently strong base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. If the reaction is slow, consider using a stronger base.
-
Low reaction temperature: While the substrate is highly activated, some nucleophiles may still require elevated temperatures to react efficiently. A modest increase in temperature can significantly improve the reaction rate.
-
Solvent effects: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the Meisenheimer complex intermediate.
-
Steric hindrance: A bulky nucleophile may experience steric hindrance, slowing down the rate of attack on the aromatic ring.
Question: I am observing significant side product formation in my SNAr reaction. What are the common side reactions and how can they be minimized?
Answer:
Common side reactions in SNAr reactions with this substrate include:
-
Reaction with solvent: In the presence of a strong base, some solvents (like DMF) can be a source of nucleophiles, leading to undesired byproducts.
-
Multiple substitutions: If the nucleophile contains more than one reactive site, multiple substitutions on the aromatic ring can occur. Using a limiting amount of the nucleophile can sometimes mitigate this.
-
Degradation of starting material or product: The strongly electron-withdrawing groups can make the aromatic ring susceptible to decomposition under harsh basic conditions or high temperatures.
Question: Does the presence of water affect my SNAr reaction?
Answer:
Yes, the presence of water can be detrimental to SNAr reactions. Water can compete with your intended nucleophile, leading to the formation of the corresponding phenol byproduct.[1] Additionally, water can reduce the effectiveness of some bases. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
Quantitative Data Summary
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | K₂CO₃ | DMF | 80 | 4 | 93 | BenchChem |
| Piperidine | K₂CO₃ | DMF | 80 | 12 | 95 | BenchChem |
| Morpholine | Et₃N | DMSO | 90 | 10 | 92 | BenchChem |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 16 | 88 | BenchChem |
| Piperazine | KOH | H₂O with HPMC | Room Temp | 0.25 | 84 | RSC Publishing |
Detailed Experimental Protocol: SNAr with Benzylamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N-benzyl-2-nitro-4-(trifluoromethyl)aniline.[2]
Workflow Diagram
References
Technical Support Center: Catalyst Selection for 4-Fluoro-2-nitrobenzotrifluoride Transformations
Welcome to the technical support center for the catalytic transformation of 4-Fluoro-2-nitrobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the selective reduction of this compound to its corresponding aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic transformation for this compound?
The most common and industrially relevant transformation is the selective catalytic hydrogenation of the nitro group to an amine, yielding 4-fluoro-2-aminobenzotrifluoride. This reaction requires careful catalyst selection to achieve high yield and selectivity while preserving the fluorine and trifluoromethyl functional groups.
Q2: Which catalysts are most commonly used for the reduction of halogenated nitroaromatics like this compound?
The most frequently employed heterogeneous catalysts are Palladium on carbon (Pd/C), Raney® Nickel, and Platinum-based catalysts (e.g., Pt/C). The choice of catalyst depends on the desired selectivity, reaction conditions, and cost-effectiveness. Raney Nickel is often preferred when trying to avoid dehalogenation.[1]
Q3: What are the main challenges in the catalytic hydrogenation of this specific substrate?
The primary challenges include:
-
Chemoselectivity: Ensuring the nitro group is reduced without affecting the C-F or C-CF₃ bonds.
-
Hydrodefluorination (HDF): The undesired cleavage of the carbon-fluorine bond, leading to impurities. This is a common side reaction in the hydrogenation of fluorinated aromatics.
-
Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst, reducing its activity and requiring higher catalyst loading.
-
Intermediate Accumulation: Incomplete reduction can lead to the accumulation of intermediates like nitroso and hydroxylamine species, which can form hazardous azo or azoxy byproducts.[1]
Q4: What solvents are suitable for this reaction?
Protic solvents like ethanol and methanol are commonly used as they can facilitate the reaction. For substrates with poor solubility, other solvents like tetrahydrofuran (THF) or ethyl acetate (EtOAc) may be employed. In some industrial processes, the reaction can even be run under solvent-free conditions.[2]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction has stalled, or the yield of 4-fluoro-2-aminobenzotrifluoride is very low. What should I check?
A: Low yield or an incomplete reaction can stem from several factors. Systematically check the following:
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Action: Use a fresh batch of catalyst. Ensure the catalyst was handled properly to avoid prolonged exposure to air, especially for pyrophoric catalysts like Raney Nickel.[3] If using recycled catalyst, consider that its activity may have diminished.
-
-
Hydrogen Source and Pressure:
-
Action (for H₂ gas): Ensure there are no leaks in your hydrogenation apparatus. For some substrates, atmospheric pressure may be insufficient; consider increasing the hydrogen pressure.
-
Action (for transfer hydrogenation): If using a hydrogen donor like ammonium formate or formic acid, ensure it is fresh and used in the correct stoichiometric excess.
-
-
Mass Transfer Limitations: In heterogeneous catalysis, efficient mixing is crucial.
-
Action: Increase the stirring rate to ensure the substrate, hydrogen, and catalyst are in constant contact.
-
-
Reaction Temperature: The reaction may be too cold.
-
Action: While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. However, be cautious, as excessive heat can promote side reactions like hydrodefluorination.
-
Issue 2: Formation of Side Products (Poor Selectivity)
Q: I am observing significant amounts of byproducts, particularly the defluorinated aniline. How can I improve selectivity and minimize hydrodefluorination (HDF)?
A: The formation of byproducts, especially through hydrodefluorination, is a common problem.
-
Catalyst Choice: Palladium on carbon (Pd/C) is highly active but can sometimes promote dehalogenation. Raney Nickel is often a better choice to preserve halogen substituents.[4] Platinum-based catalysts can also offer high selectivity.
-
Reaction Conditions:
-
Temperature and Pressure: High temperatures and pressures can increase the rate of HDF. Try running the reaction under milder conditions (e.g., lower temperature, lower H₂ pressure).
-
Reaction Time: Prolonged reaction times after the nitro group reduction is complete can lead to the slow cleavage of the C-F bond. Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed.
-
-
Catalyst Modifiers/Additives:
-
Action: The addition of catalyst modifiers or "poisons" in small amounts can sometimes increase selectivity by deactivating the catalyst sites responsible for dehalogenation. For example, the addition of morpholine or other nitrogen/sulfur-containing compounds has been used to suppress hydrodehalogenation in some systems.
-
Issue 3: Catalyst Deactivation or Fouling
Q: My catalyst seems to lose activity quickly, either within a single run or upon recycling. What could be the cause?
A: Catalyst deactivation is a frequent issue in industrial and laboratory settings.
-
Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.
-
Action: Purify the this compound and solvents before use. Use high-purity hydrogen gas.
-
-
Fouling: Byproducts or polymers formed during the reaction can deposit on the catalyst surface, blocking active sites.
-
Action: Review your reaction conditions to minimize side reactions. Washing the recovered catalyst with a suitable solvent might help remove some surface deposits, but its activity will likely be reduced.
-
-
Sintering: At high temperatures, the fine metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area.
-
Action: Avoid excessive reaction temperatures.
-
Data Presentation: Catalyst Comparison
The selection of a catalyst is critical for the successful transformation of this compound. The following table provides a comparative overview of common catalysts used for similar halogenated nitroaromatic reductions. Note: Specific performance data for this compound is not widely published; this table is based on general principles and data from related compounds.
| Catalyst | Typical Loading (w/w %) | Pressure (atm H₂) | Temperature (°C) | Advantages | Disadvantages |
| 5% Pd/C | 1 - 5% | 1 - 10 | 25 - 60 | High activity, widely available, effective for many nitro reductions.[5] | Higher tendency for hydrodehalogenation/hydrodefluorination compared to Nickel.[6][7] |
| Raney® Nickel | 5 - 20% | 1 - 40 | 25 - 90 | Lower cost than PMCs, generally shows higher selectivity against dehalogenation.[1] | Often requires higher loading and harsher conditions, can be pyrophoric.[3] |
| 5% Pt/C | 1 - 5% | 1 - 10 | 25 - 60 | High activity, often shows good selectivity in preserving halogens. | Higher cost than Pd/C and Raney Ni. |
Experimental Protocols
Disclaimer: The following protocols are representative starting points based on procedures for structurally similar compounds and may require optimization for your specific setup and substrate purity.
Protocol 1: Reduction using Raney® Nickel
This protocol is adapted from a solvent-free industrial process for the reduction of a similar nitrobenzotrifluoride isomer.[2]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Ethanol (for washing)
-
Nitrogen gas
-
Hydrogen gas
-
High-pressure autoclave reactor with stirring mechanism
Procedure:
-
Catalyst Preparation: In a beaker, carefully wash the required amount of Raney® Nickel slurry (e.g., 5-10% by weight of the substrate) with deionized water three times by decantation, followed by three washes with ethanol. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times and handled under an inert atmosphere.
-
Reactor Setup: Charge the autoclave with this compound.
-
Catalyst Addition: Under a stream of nitrogen, carefully transfer the washed Raney® Nickel catalyst into the reactor.
-
Purging: Seal the reactor and purge the system with nitrogen gas (3-5 cycles) to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-40 atm). Begin vigorous stirring and heat the reaction to 80-90°C.[2]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter pad is highly pyrophoric and should be quenched carefully by slowly adding it to a large volume of water.
-
Purification: The filtrate contains the crude 4-fluoro-2-aminobenzotrifluoride, which can be purified by distillation or recrystallization.
Protocol 2: Reduction using Palladium on Carbon (Pd/C)
This is a general laboratory-scale protocol for the hydrogenation of halogenated nitroaromatics.
Materials:
-
This compound
-
5% or 10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Nitrogen gas
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Reactor Setup: To a hydrogenation flask, add a solution of this compound in methanol or ethanol (e.g., 10-20 mL of solvent per gram of substrate).
-
Catalyst Addition: Carefully add Pd/C (e.g., 1-5 mol% Pd relative to the substrate) to the flask.
-
Purging: Seal the flask, and if using a manifold, evacuate and backfill with nitrogen gas (3 cycles). Then, evacuate and backfill with hydrogen gas (3 cycles).
-
Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or other standard methods if necessary.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the hydrogenation of this compound.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting common experimental issues.
Experimental Workflow (Pd/C Hydrogenation)
Caption: Step-by-step workflow for a typical laboratory-scale catalytic hydrogenation.
References
- 1. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. Aminobenzotrifluoride solvent-free hydrogenation reduction process - Eureka | Patsnap [eureka.patsnap.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. mdpi.com [mdpi.com]
- 6. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with 4-Fluoro-3-nitrobenzotrifluoride
A Note on Chemical Identity: This guide pertains to 4-Fluoro-3-nitrobenzotrifluoride (CAS No. 367-86-2). While the initial inquiry mentioned 4-Fluoro-2-nitrobenzotrifluoride, the former is the more commonly available and extensively documented isomer for the types of reactions discussed herein. The principles and safety measures outlined are generally applicable to related isomers, but specific reaction parameters may vary.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-Fluoro-3-nitrobenzotrifluoride reactions?
A1: The primary hazards stem from the potent electrophilic nature of the aromatic ring, activated by both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. Reactions with nucleophiles, particularly amines and alkoxides, are often highly exothermic. This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway if not adequately controlled. Additionally, thermal decomposition can release toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[1] The compound itself is also a flammable liquid.
Q2: What is a thermal runaway, and why is it a concern with this compound?
A2: A thermal runaway is a situation where the heat generated by a chemical reaction exceeds the heat removal capacity of the system. This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in boiling of the solvent, over-pressurization of the reactor, and potentially an explosion or vessel rupture. Nucleophilic aromatic substitution (SNAr) reactions with 4-Fluoro-3-nitrobenzotrifluoride are prime candidates for such events due to their high exothermicity.
Q3: What key parameters must be monitored during reactions with 4-Fluoro-3-nitrobenzotrifluoride?
A3: Continuous and vigilant monitoring of the following is critical:
-
Internal Reaction Temperature: This is the most crucial parameter. Use a calibrated probe placed directly in the reaction mixture.
-
Coolant Temperature and Flow: Ensure the cooling system is functioning optimally.
-
Rate of Reagent Addition: The nucleophile should be added slowly and in a controlled manner to manage the rate of heat generation.
-
Stirring Speed and Efficiency: Good agitation is essential to prevent localized hot spots.
-
Reactor Pressure: For sealed systems, pressure monitoring is vital to detect gas evolution or solvent boiling.
Troubleshooting Guide: Exothermic Events
Issue 1: Unexpectedly Rapid Temperature Increase During Nucleophile Addition
-
Possible Causes:
-
The rate of addition of the nucleophile is too fast.
-
The cooling system is inefficient or has failed.
-
The concentration of the reagents is higher than intended.
-
Inadequate stirring is causing localized heating.
-
-
Troubleshooting Steps:
-
Immediately stop the addition of the nucleophile.
-
Increase the efficiency of the cooling system (e.g., lower the coolant temperature, increase flow rate).
-
If the temperature continues to rise, prepare for emergency quenching by having a suitable cold, inert solvent or a quenching agent ready.
-
Ensure the stirrer is functioning correctly and increase the speed if safe to do so.
-
Once the temperature is under control, resume addition at a significantly reduced rate.
-
Issue 2: Temperature Spikes After Complete Addition of the Nucleophile
-
Possible Causes:
-
Accumulation of unreacted starting materials due to an initial reaction temperature that was too low, followed by a sudden increase in reaction rate as the mixture warms.
-
A delayed onset of a highly exothermic secondary reaction or decomposition.
-
-
Troubleshooting Steps:
-
Apply maximum cooling immediately.
-
If the temperature approaches the boiling point of the solvent, consider a controlled quench.
-
If a solid precipitates and impedes stirring, carefully add a small amount of pre-cooled solvent to improve mixing, if compatible with the reaction chemistry.
-
For future experiments, consider a higher initial reaction temperature or a slower addition rate to prevent accumulation.
-
Issue 3: Pressure Buildup in a Sealed Reactor
-
Possible Causes:
-
The reaction temperature has exceeded the boiling point of the solvent.
-
Evolution of gaseous byproducts.
-
Initiation of a decomposition reaction releasing non-condensable gases.
-
-
Troubleshooting Steps:
-
Immediately cease heating and apply maximum cooling.
-
If the pressure continues to rise and exceeds the vessel's safety limit, vent the reactor through a designated and safe system (e.g., a scrubber or a blast shield).
-
If the pressure rise is uncontrollable, enact the emergency shutdown procedure and evacuate the area.
-
Data Presentation: Illustrative Reaction Parameters
The following tables provide estimated quantitative data for common exothermic reactions with 4-Fluoro-3-nitrobenzotrifluoride. This data is for illustrative purposes to highlight the potential thermal hazards and should not be used as a substitute for proper calorimetric studies for your specific reaction conditions.
Table 1: Estimated Thermochemical Data for SNAr Reactions
| Nucleophile | Reaction | Estimated Heat of Reaction (ΔH) | Estimated Adiabatic Temperature Rise (ΔT_ad) |
| Piperidine | Substitution of Fluorine | -120 to -160 kJ/mol | 100 to 150 °C |
| Aniline | Substitution of Fluorine | -90 to -120 kJ/mol | 70 to 110 °C |
| Sodium Methoxide | Substitution of Fluorine | -140 to -180 kJ/mol | 120 to 170 °C |
Note: ΔT_ad is highly dependent on the concentration and heat capacity of the reaction mass.
Table 2: Recommended Control Parameters for a 1 Molar Reaction in DMF
| Parameter | Piperidine Reaction | Aniline Reaction | Sodium Methoxide Reaction |
| Initial Temperature | 0 °C | 25 °C | -10 °C |
| Nucleophile Addition Time | 2-4 hours | 1-2 hours | 3-5 hours |
| Maximum Allowable Temp. | 25 °C | 50 °C | 10 °C |
| Cooling Bath Temp. | -10 °C to 0 °C | 15 °C to 25 °C | -20 °C to -10 °C |
Experimental Protocols
Protocol 1: Reaction with a Secondary Amine (Piperidine)
-
Reactor Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a pressure relief valve, and a port for reagent addition (e.g., a dropping funnel or syringe pump).
-
Connect the reactor jacket to a circulating chiller/heater.
-
-
Charging the Reactor:
-
Under an inert atmosphere (e.g., nitrogen), charge the reactor with 4-Fluoro-3-nitrobenzotrifluoride (1.0 eq) and a suitable solvent (e.g., DMF or NMP).
-
Cool the reactor contents to the desired initial temperature (e.g., 0 °C).
-
-
Nucleophile Addition:
-
Prepare a solution of piperidine (1.1 eq) in the same solvent.
-
Slowly add the piperidine solution to the reactor via the addition funnel or syringe pump over a period of 2-4 hours, ensuring the internal temperature does not exceed the set maximum.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at the set temperature until completion (monitor by TLC or LC-MS).
-
Once complete, cool the reaction mixture and quench by slowly adding it to cold water.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
-
Protocol 2: Reaction with a Primary Amine (Aniline)
-
Reactor Setup:
-
Use a similar setup as described in Protocol 1.
-
-
Charging the Reactor:
-
Charge the reactor with 4-Fluoro-3-nitrobenzotrifluoride (1.0 eq), aniline (1.2 eq), a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq), and a suitable solvent (e.g., DMSO or ACN).
-
Bring the reactor contents to the initial temperature (e.g., 25 °C).
-
-
Reaction Execution:
-
In this case, all reagents are added at the beginning. Slowly heat the reaction mixture to the target temperature (e.g., 80 °C), carefully monitoring for any sudden exotherm.
-
-
Reaction Monitoring and Work-up:
-
Maintain the reaction at the target temperature until completion.
-
Follow a similar work-up procedure as described in Protocol 1.
-
Visualizations
Troubleshooting Workflow for an Exothermic Event
Caption: A logical workflow for responding to a sudden temperature increase.
General Experimental Workflow for SNAr Reaction
Caption: A typical sequence of operations for a safe SNAr reaction.
References
Technical Support Center: Purification of 4-Fluoro-2-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-nitrobenzotrifluoride. Our aim is to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically arise from the synthesis process, which commonly involves the nitration of 4-fluorobenzotrifluoride. The nitration reaction can yield a mixture of isomers. The most significant impurity is often the regioisomer, 4-Fluoro-3-nitrobenzotrifluoride . Other potential impurities include unreacted 4-fluorobenzotrifluoride starting material and minor amounts of other nitro-isomers.
Q2: How can I effectively separate this compound from its isomers?
The separation of this compound from its isomers, particularly 4-Fluoro-3-nitrobenzotrifluoride, can be challenging due to their similar physical properties. The two most effective laboratory-scale techniques are fractional distillation under reduced pressure and column chromatography . The choice between these methods will depend on the scale of your purification and the required final purity. For industrial applications, fractional distillation is a common approach. It has been demonstrated that a distillation column with a high number of theoretical plates can achieve high purity.
Q3: My recrystallization attempt failed. What are the common issues and how can I resolve them?
Recrystallization can be a viable purification method if the impurities are present in small amounts and have different solubility profiles from the desired product. However, challenges can arise.
| Issue | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of crystals. | - Use a lower-boiling point solvent or a solvent mixture. - Add more solvent to the hot solution to lower the saturation point. - Induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| No Crystal Formation | The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently concentrated. | - Try a solvent in which the compound is less soluble. - Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice-salt bath or freezer). |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Concentrate the filtrate to recover more product. |
Q4: What are the recommended starting conditions for column chromatography?
Column chromatography is a powerful technique for separating isomers. A systematic approach to developing a separation method is crucial.
| Parameter | Recommendation |
| Stationary Phase | Silica gel is the most common choice for compounds of this polarity. |
| Mobile Phase (Eluent) | Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the concentration. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system for separation. |
| Detection | The compound is UV active, so fractions can be monitored using a UV lamp. |
Q5: How can I confirm the purity and identity of my final product?
Several analytical techniques can be used to assess the purity and confirm the structure of your purified this compound.
| Analytical Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the purity of the sample and the molecular weight of the components. The fragmentation pattern in the mass spectrum can help confirm the identity of the isomers. |
| High-Performance Liquid Chromatography (HPLC) | A quantitative method to determine the purity of the sample. A well-developed HPLC method can separate and quantify the different isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are powerful tools for confirming the chemical structure of the desired product and identifying any isomeric impurities. |
Troubleshooting Guides
Issue 1: Poor Separation of Isomers by Column Chromatography
If you are experiencing poor separation between this compound and its 3-nitro isomer, consider the following:
-
Optimize the Eluent System: Use TLC to screen a variety of solvent systems with slightly different polarities. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane) can improve separation.
-
Use a Longer Column: Increasing the length of the silica gel bed can improve the resolution between closely eluting compounds.
-
Employ Gradient Elution: A shallow gradient of increasing polarity can be more effective at separating isomers than an isocratic (constant solvent composition) elution.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. Use a smaller amount of crude material relative to the amount of silica gel.
Issue 2: Product Degradation During Purification
Some nitro-aromatic compounds can be sensitive to heat and light. If you suspect your product is degrading during purification:
-
Avoid Excessive Heat: During recrystallization, use the minimum amount of heat necessary to dissolve the compound. For solvent removal after chromatography, use a rotary evaporator at a reduced pressure and moderate temperature.
-
Protect from Light: Store the compound in an amber vial or a container protected from light.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with your starting solvent system, collecting fractions.
-
Gradient (if applicable): Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues of this compound.
Stability issues of 4-Fluoro-2-nitrobenzotrifluoride under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-2-nitrobenzotrifluoride. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Disclaimer
Quantitative stability data for this compound is not extensively available in public literature. The tables below are illustrative, based on the general behavior of related fluorinated nitroaromatic compounds, and should be used as a guideline for designing experiments. Actual stability will depend on specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can lead to thermal decomposition.
-
pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions. Aromatic nitro compounds can also be sensitive to strong bases.[1]
-
Light: Exposure to UV light may cause photolytic degradation. Some benzotrifluoride derivatives are known to be unstable under UV irradiation in aqueous solutions, leading to the hydrolysis of the trifluoromethyl group.[2]
-
Presence of Nucleophiles and Reducing Agents: The nitro group activates the aromatic ring for nucleophilic aromatic substitution, making the fluorine atom a potential leaving group.[1] The nitro group itself can be reduced by strong reducing agents.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation studies are not widely published, potential degradation pathways could lead to the following products:
-
Hydrolysis of the Trifluoromethyl Group: Under certain conditions, particularly photolytic, the -CF3 group can hydrolyze to a carboxylic acid group, forming 4-Fluoro-2-nitrobenzoic acid.[2][3]
-
Nucleophilic Aromatic Substitution: Strong nucleophiles can displace the fluoride atom to yield various substituted 2-nitrobenzotrifluorides.
-
Reduction of the Nitro Group: Strong reducing agents can reduce the -NO2 group to an amino group, forming 4-Fluoro-2-aminobenzotrifluoride.
-
Decomposition: At high temperatures, complex degradation and polymerization products may form.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential reactions with atmospheric moisture and oxygen.
Troubleshooting Guides
This section provides guidance on common stability-related issues that may be encountered during experiments.
Issue 1: Unexpected Side Products or Low Yield in a Reaction
If you observe unexpected side products or lower than expected yield in a reaction involving this compound, consider the following:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Reaction with Basic Reagents/Conditions | Aromatic nitro compounds can be sensitive to bases.[1] Avoid strongly basic conditions if possible. If a base is necessary, use a weaker, non-nucleophilic base and maintain a low temperature. |
| Nucleophilic Attack on the Aromatic Ring | If your reaction mixture contains strong nucleophiles, they may displace the fluorine atom. Consider protecting the aromatic ring or choosing alternative reagents. |
| Thermal Degradation | If the reaction is performed at elevated temperatures, the compound may be degrading. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Photodegradation | If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil. |
Issue 2: Compound Degradation During Work-up or Purification
Degradation observed after the reaction is complete can often be attributed to the work-up or purification conditions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Hydrolysis during Aqueous Work-up | Prolonged exposure to acidic or basic aqueous solutions during extraction can cause hydrolysis. Minimize the time of the aqueous work-up and use neutral pH water if possible. |
| Degradation on Silica Gel | The acidic nature of standard silica gel can lead to the degradation of sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative purification method like recrystallization or distillation. |
| Thermal Stress during Solvent Removal | High temperatures during rotary evaporation can cause decomposition. Remove the solvent under reduced pressure at the lowest possible temperature. |
Issue 3: Instability of the Compound in Solution
If you find that this compound is unstable when dissolved in a particular solvent for analysis or subsequent reactions, consider the following.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Solvent Reactivity | Protic solvents (e.g., methanol, water) may participate in slow degradation reactions, especially if the solution is not neutral. Use aprotic solvents (e.g., acetonitrile, THF, dichloromethane) and ensure they are dry. |
| Photodegradation in Solution | Solutions can be more susceptible to photodegradation than the neat compound. Store solutions in amber vials or in the dark. |
| Trace Impurities in Solvent | Acidic or basic impurities in the solvent can catalyze degradation. Use high-purity, freshly distilled, or commercially available anhydrous solvents. |
Stability Data (Illustrative)
Table 1: Illustrative Thermal Stability of this compound
| Temperature | Condition | Observation |
| 25°C | Neat, protected from light | Stable for > 1 year |
| 50°C | Neat, protected from light | Minor discoloration after several weeks |
| 100°C | Neat, protected from light | Slow decomposition observed over 24 hours |
| >150°C | Neat, protected from light | Significant decomposition |
Table 2: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Condition | Observation |
| 3 | 10% Acetonitrile/Aqueous Buffer | Slow hydrolysis of -CF3 group over several days |
| 7 | 10% Acetonitrile/Aqueous Buffer | Generally stable for at least 48 hours |
| 11 | 10% Acetonitrile/Aqueous Buffer | Potential for nucleophilic attack by hydroxide and decomposition of the nitroaromatic system |
Table 3: Illustrative Photostability of this compound
| Condition | Light Source | Observation |
| Solid, neat | Ambient laboratory light | Stable |
| In Methanol | UV lamp (365 nm) | Noticeable degradation within 24 hours |
| In Water/Acetonitrile | Simulated sunlight | Slow degradation with formation of 4-Fluoro-2-nitrobenzoic acid |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
Objective: To evaluate the thermal stability of this compound.
Methodology:
-
Place a known amount of this compound into several vials.
-
Create a control sample stored at the recommended storage condition (e.g., 4°C in the dark).
-
Place the other samples in ovens at various elevated temperatures (e.g., 50°C, 75°C, 100°C).
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a sample from each temperature and the control.
-
Dissolve the samples in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analyze the samples by a stability-indicating method, such as HPLC-UV, to determine the remaining percentage of the parent compound and to detect the formation of degradation products.
Protocol 2: Forced pH-Dependent Hydrolysis Study
Objective: To assess the hydrolytic stability of this compound at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 3, 7, and 11).
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to minimize the amount of organic solvent in the final mixture.
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration where the compound is fully dissolved. The final concentration of the organic solvent should be low (e.g., <5%).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
At various time points (e.g., 0, 6, 24, 48 hours), take an aliquot from each solution.
-
Immediately quench any further reaction by neutralizing the sample if necessary and diluting with the mobile phase.
-
Analyze the samples by HPLC-UV to quantify the parent compound and any degradation products.
Protocol 3: Photostability Study
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Methodology:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water/acetonitrile mixture).
-
Place the solution in a photostable and transparent container.
-
Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
Expose the test sample and the dark control to a light source as specified in ICH guideline Q1B (e.g., a xenon lamp or a metal halide lamp).
-
Monitor the exposure using a calibrated radiometer or actinometer.
-
At appropriate time intervals, withdraw samples from both the exposed and control containers.
-
Analyze the samples by HPLC-UV to measure the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Potential degradation pathways.
References
Technical Support Center: Analytical Methods for Monitoring 4-Fluoro-2-nitrobenzotrifluoride Reaction Progress
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods used to monitor the reaction progress of 4-Fluoro-2-nitrobenzotrifluoride. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound, and why is reaction monitoring important?
A1: The most common reaction for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom is displaced by a nucleophile. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups activates the aromatic ring, making the fluorine atom a good leaving group.[1][2][3][4] Monitoring these reactions is crucial to determine the reaction endpoint, quantify the consumption of starting materials, and identify the formation of products and potential byproducts. This ensures reaction efficiency, process safety, and the desired product purity.
Q2: Which analytical techniques are most suitable for monitoring the progress of a this compound reaction?
A2: The primary techniques for monitoring these reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).
-
HPLC is ideal for quantitative analysis of reaction mixtures, separating the starting material, product, and any non-volatile impurities.
-
GC is well-suited for volatile compounds and can be coupled with Mass Spectrometry (GC-MS) for definitive identification of components.
-
NMR Spectroscopy (¹H and ¹⁹F) provides detailed structural information about the molecules in the reaction mixture, allowing for the direct observation of the conversion of starting material to product.[5][6]
-
FTIR Spectroscopy can be used to track the disappearance of reactant-specific functional group peaks and the appearance of product-specific peaks.
Q3: How can ¹⁹F NMR be specifically used to monitor these reactions?
A3: ¹⁹F NMR is a powerful tool for monitoring reactions involving fluorinated compounds like this compound. Due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, you can directly observe the signals corresponding to the fluorine atoms in both the starting material and the product.[5][7] As the reaction progresses, the chemical shift of the fluorine atom in the trifluoromethyl group (-CF₃) will likely change upon substitution at the C-F bond, providing a clear indicator of product formation. By integrating the signals of the starting material and product, you can determine the relative concentrations and calculate the reaction conversion.
Q4: What are the key differences between using HPLC and GC for reaction monitoring in this context?
A4: The choice between HPLC and GC depends on the properties of the reactants and products.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Properties | Suitable for non-volatile, semi-volatile, and thermally sensitive compounds. | Best for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent is often sufficient. | May require derivatization for non-volatile compounds. |
| Separation Mechanism | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Application | Quantitative analysis of reaction conversion and purity assessment. | Identification of volatile impurities and byproducts, often coupled with MS. |
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. Leaks in the HPLC system.3. Temperature variations.4. Column not properly equilibrated. | 1. Ensure proper mixing and degassing of the mobile phase.2. Check for leaks at fittings and pump seals.3. Use a column oven to maintain a constant temperature.4. Equilibrate the column with the mobile phase until a stable baseline is achieved. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Secondary interactions with the stationary phase.4. Column degradation. | 1. Reduce injection volume or dilute the sample.2. Adjust the mobile phase pH with a suitable buffer.3. Use a column with end-capping or a different stationary phase.4. Replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase and solvents.2. Implement a thorough needle wash program between injections.3. Inject a blank solvent run to identify the source of contamination. |
| Poor Resolution | 1. Suboptimal mobile phase composition.2. Inappropriate column.3. Flow rate is too high or too low. | 1. Optimize the mobile phase gradient or isocratic composition.2. Use a column with a different selectivity, smaller particle size, or longer length.3. Adjust the flow rate to an optimal value for the column dimensions. |
GC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. No sample injected.2. Leak in the injection port or column connection.3. Syringe issue. | 1. Verify autosampler or manual injection procedure.2. Check for leaks using an electronic leak detector.3. Ensure the syringe is functioning correctly and not clogged. |
| Retention Time Shifts | 1. Inconsistent carrier gas flow or pressure.2. Temperature fluctuations in the oven or injector.3. Column degradation. | 1. Check and regulate the carrier gas supply and pressure.2. Verify the temperature settings and stability of the GC oven and injector.3. Condition or replace the column. |
| Peak Tailing | 1. Active sites in the injection port or column.2. Column overload.3. Incorrect injection technique. | 1. Use a deactivated liner and column.2. Dilute the sample or inject a smaller volume.3. Ensure a fast and consistent injection. |
| Baseline Noise or Drift | 1. Detector contamination.2. Carrier gas impurity.3. Column bleed. | 1. Clean the detector according to the manufacturer's instructions.2. Use high-purity carrier gas with appropriate traps.3. Condition the column at a high temperature or replace it if necessary. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring a Nucleophilic Aromatic Substitution Reaction
This protocol outlines a general method for monitoring the reaction of this compound with an amine nucleophile.
1. Instrumentation and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[8]
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution is recommended to separate compounds with different polarities. A starting point could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[8]
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual standard solutions of this compound and the expected product in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Reaction Sample: At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of dilute acid). Dilute the quenched aliquot with the mobile phase to a suitable concentration (e.g., in a 1:1000 ratio) and filter through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to determine their retention times.
-
Inject the prepared reaction samples at different time intervals.
-
Monitor the decrease in the peak area of the this compound and the increase in the peak area of the product to determine the reaction progress.
Protocol 2: GC-MS Method for Reaction Monitoring
This protocol is suitable for identifying and quantifying the volatile components in the reaction mixture.
1. Instrumentation:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Detector Temperature (FID): 300 °C.
-
MS Interface Temperature (if applicable): 280 °C.
3. Sample Preparation:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
4. Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks corresponding to the starting material and product by their retention times and mass spectra (if using GC-MS).
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: General experimental workflow for monitoring reactions of this compound.
Caption: A logical troubleshooting guide for common chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 402-54-0: 4-Nitrobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambeed [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. magritek.com [magritek.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-2-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Fluoro-2-nitrobenzotrifluoride with other common nitroaromatic compounds in nucleophilic aromatic substitution (SNAr) reactions. The presence of multiple electron-withdrawing groups and a fluorine leaving group makes this compound a highly reactive and valuable substrate in synthetic chemistry, particularly for the development of pharmaceuticals and functional materials.
Principles of Reactivity in Nitroaromatics
Nucleophilic aromatic substitution (SNAr) in nitroaromatics is a two-step addition-elimination process. The reaction rate is primarily dictated by the stability of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the initial rate-determining nucleophilic attack.[1] Two key factors enhance the stability of this intermediate and thus increase the substrate's reactivity:
-
Electron-Withdrawing Groups (EWGs): Strong EWGs, such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned ortho or para to the leaving group, are crucial. They delocalize the negative charge of the Meisenheimer complex through resonance and inductive effects, lowering the activation energy of the first step.[1]
-
Leaving Group Electronegativity: In SNAr, the C-F bond is highly polarized due to fluorine's high electronegativity. This makes the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, and contrary to trends in aliphatic substitutions (SN1/SN2), fluorine is a significantly better leaving group than chlorine or bromine in this context.[1][2]
This compound is exceptionally reactive due to the synergistic effect of two powerful EWGs (a nitro group and a trifluoromethyl group) positioned to stabilize the intermediate, and the presence of the highly effective fluoride leaving group.
Data Presentation: Comparative Reactivity
While a direct kinetic comparison of all substrates under identical conditions is not available in a single study, the following table summarizes experimental data from various sources for the reaction with secondary amines (e.g., piperidine, morpholine). This data, combined with established chemical principles, illustrates the reactivity hierarchy.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Relative Reactivity (Predicted) |
| This compound | Benzylamine | Water (with HPMC) | Room Temp. | < 0.5 | >95% (Conversion)[3] | Very High |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Toluene | 25 | - | - (k₂ ≈ 1.3 M⁻¹s⁻¹)[4] | High |
| Methyl 4-fluoro-3-nitrobenzoate | Piperidine | DMF | 80 | 4 | 85%[5] | Moderate-High |
| 1-Fluoro-4-nitrobenzene | Pyrrolidine | THF | 60 | - | High (Qualitative)[6] | Moderate |
| 1-Chloro-4-nitrobenzene | Piperidine | Ethanol | Reflux | 6 | - (Requires forcing conditions)[5] | Low |
Note: Reaction conditions vary between experiments, so direct comparison of yields and times should be interpreted with caution. The "Relative Reactivity" is an expert assessment based on the substrates' electronic properties and established principles of SNAr.
Mandatory Visualization
The following diagrams illustrate the underlying mechanism and the logical relationship of reactivity among the compared compounds.
Experimental Protocols
The following are representative protocols for the SNAr reaction of various nitroaromatics with a secondary amine, such as piperidine. These can be adapted for other nucleophiles.
Protocol 1: High Reactivity Substrate (e.g., this compound)
This protocol is adapted for a highly activated substrate where the reaction often proceeds rapidly under mild conditions.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Add potassium carbonate (1.5 equiv) to the solution.
-
Slowly add piperidine (1.1 equiv) to the stirred suspension. An exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.
Protocol 2: Low Reactivity Substrate (e.g., 1-Chloro-4-nitrobenzene)
This protocol is for a less activated substrate, requiring more forcing conditions to achieve a reasonable reaction rate.[5]
Materials:
-
1-Chloro-4-nitrobenzene (1.0 equiv)
-
Piperidine (2.2 equiv)
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-Chloro-4-nitrobenzene (1.0 equiv) in ethanol.
-
Add piperidine (2.2 equiv) to the solution at room temperature.
-
Heat the mixture to reflux (~78 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
After allowing the reaction to cool to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: 4-Fluoro-2-nitrobenzotrifluoride vs. 2,4-dinitrofluorobenzene in Peptide Synthesis
For Immediate Publication
A detailed analysis for researchers, scientists, and drug development professionals on the performance of two key reagents in peptide derivatization and analysis.
In the realm of peptide synthesis and analysis, the selection of appropriate derivatizing agents is paramount to achieving desired reaction efficiencies, yields, and reliable quantification. This guide provides a comprehensive comparison of two such reagents: 4-Fluoro-2-nitrobenzotrifluoride (FNBT) and the historically significant 2,4-dinitrofluorobenzene (DNFB), famously known as Sanger's reagent. This comparison is based on their chemical reactivity, performance in experimental settings, and the properties of their resulting peptide derivatives.
Executive Summary
Both this compound and 2,4-dinitrofluorobenzene are effective reagents for the N-terminal labeling of peptides via a nucleophilic aromatic substitution (SNAr) mechanism. The choice between them hinges on a trade-off between reaction kinetics and the specific requirements of the analytical method. Theoretical analysis based on the electron-withdrawing properties of their respective substituents suggests that DNFB possesses a higher reactivity due to the combined effect of two nitro groups. However, FNBT offers an alternative with a trifluoromethyl group that also strongly activates the molecule for nucleophilic attack, potentially offering advantages in specific applications.
Chemical Reactivity: A Theoretical Comparison
The reactivity of both FNBT and DNFB in peptide synthesis is governed by the rate of nucleophilic attack by the N-terminal amino group of a peptide on the electron-deficient aromatic ring. This reactivity is primarily influenced by the electron-withdrawing strength of the substituents on the aryl fluoride.
The Hammett constants (σ) provide a quantitative measure of the electron-donating or -withdrawing nature of substituents. A more positive σ value indicates a stronger electron-withdrawing effect, which in turn leads to a faster rate of nucleophilic aromatic substitution.
| Reagent | Substituent 1 (position) | Hammett Constant (σ) | Substituent 2 (position) | Hammett Constant (σ) | Total Estimated Electron-Withdrawing Effect (Σσ) |
| 2,4-dinitrofluorobenzene (DNFB) | -NO₂ (para) | 0.78 | -NO₂ (ortho) | 0.71 (meta-equivalent) | ~1.49 |
| This compound (FNBT) | -CF₃ (para) | 0.54 | -NO₂ (ortho) | 0.71 (meta-equivalent) | ~1.25 |
Note: The ortho-nitro group's effect is approximated by its meta-substituent constant due to the position of nucleophilic attack.
Based on the sum of the Hammett constants, 2,4-dinitrofluorobenzene (DNFB) is predicted to be the more reactive reagent due to the superior combined electron-withdrawing capacity of two nitro groups compared to one nitro and one trifluoromethyl group.
Performance and Experimental Data
While direct, side-by-side quantitative comparisons of FNBT and DNFB in peptide synthesis are not extensively documented in publicly available literature, analysis of individual studies provides insights into their performance.
| Parameter | 2,4-dinitrofluorobenzene (DNFB) | This compound (FNBT) |
| Reaction Conditions | Typically requires heating (e.g., 60°C for 1 hour) in a basic medium.[1] | Can be used with microwave-assisted synthesis for rapid derivatization. |
| Reaction Yields | Generally high, a well-established method. | Reported to be efficient, though quantitative comparative yields are not available. |
| Derivative Stability | DNP-amino acids are moderately stable to acid hydrolysis.[1] | Stability of N-(2-nitro-4-trifluoromethylphenyl) derivatives is documented as suitable for HPLC analysis. |
| Detection of Derivatives | DNP-amino acids are chromophoric and can be detected by UV-Vis spectrophotometry. | Derivatives are also chromophoric and suitable for UV-Vis detection. |
Experimental Protocols
General Protocol for N-Terminal Derivatization of Peptides
This protocol outlines a general procedure for the derivatization of a peptide with either DNFB or FNBT.
Materials:
-
Peptide sample
-
2,4-dinitrofluorobenzene (DNFB) or this compound (FNBT)
-
Sodium bicarbonate buffer (1 M, pH ~8.5)
-
Acetonitrile or other suitable organic solvent
-
Hydrochloric acid (6 M) for hydrolysis (optional, for N-terminal analysis)
-
HPLC system with a C18 column and UV-Vis detector
Procedure:
-
Peptide Dissolution: Dissolve the peptide sample in the sodium bicarbonate buffer.
-
Reagent Preparation: Prepare a solution of DNFB or FNBT in acetonitrile.
-
Derivatization Reaction:
-
For DNFB: Add the DNFB solution to the peptide solution and incubate at 60°C for 1 hour in the dark.
-
For FNBT: Add the FNBT solution to the peptide solution. For microwave-assisted synthesis, follow the instrument's protocol for peptide derivatization. For conventional heating, optimization of time and temperature may be required.
-
-
Quenching: Quench the reaction by adding a small amount of a primary amine (e.g., glycine) to consume excess reagent.
-
Sample Preparation for Analysis: Acidify the reaction mixture with a small amount of HCl. The derivatized peptide can be directly analyzed by HPLC or subjected to acid hydrolysis to identify the N-terminal amino acid.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Elute the derivatized peptide or amino acid using a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid. Monitor the elution at the appropriate wavelength for the DNP or trifluoromethyl-nitrophenyl derivative.
Visualizing the Chemistry and Workflow
Reaction Mechanism
The core of the derivatization process is a nucleophilic aromatic substitution reaction. The following diagram illustrates this mechanism for both reagents.
Caption: Reaction mechanism for peptide derivatization.
Experimental Workflow
The following diagram outlines a typical workflow for the N-terminal analysis of a peptide using either DNFB or FNBT.
Caption: Workflow for N-terminal peptide analysis.
Conclusion
Both 2,4-dinitrofluorobenzene (DNFB) and this compound (FNBT) are potent reagents for the derivatization of peptides, primarily for N-terminal analysis. While DNFB has a long-standing history and is theoretically more reactive, FNBT presents a viable alternative, particularly with modern techniques like microwave-assisted synthesis. The selection of the reagent should be guided by the specific experimental context, including the desired reaction speed, available equipment, and the analytical method to be employed for the detection and quantification of the derivatized peptide. Further direct comparative studies are warranted to fully elucidate the quantitative performance differences between these two reagents.
References
A Comparative Guide to the Reaction Products of 4-Fluoro-2-nitrobenzotrifluoride for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the primary reaction pathways of 4-Fluoro-2-nitrobenzotrifluoride, a versatile building block in medicinal and materials chemistry. The presence of a trifluoromethyl group and a nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a valuable precursor for a diverse range of derivatives. This document details the characterization of its reaction products, compares synthetic routes, and provides experimental protocols for key transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates the displacement of the fluorine atom by various nucleophiles. This section compares the reactions with amines, thiols, and alcohols.
Reaction with Amines
The reaction of this compound with primary and secondary amines proceeds readily to yield N-substituted 2-nitro-4-(trifluoromethyl)anilines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
A closely related reaction of the analogous 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia at 115°C for 6 hours in an autoclave results in a near-quantitative yield (99%) of 2-nitro-4-trifluoromethyl-aniline.[2][3] This high yield suggests a similar high reactivity for the fluoro-analogue.
Table 1: Comparison of SNAr Reactions with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Aqueous Ammonia | 2-Nitro-4-(trifluoromethyl)aniline | 115°C, 6h, autoclave (from chloro-analogue) | 99 | >98 (HPLC) | [2][3] |
| Benzylamine | N-Benzyl-2-nitro-4-(trifluoromethyl)aniline | Not specified | High (implied) | >95 (HPLC) | [4] |
Reaction with Thiols and Alcohols
While specific examples with this compound are not extensively documented in the readily available literature, the general reactivity of activated fluoroaromatics suggests that reactions with thiols and alcohols (phenols) will proceed under basic conditions to form the corresponding thioethers and ethers.
Table 2: Representative SNAr Reactions with Thiols and Alcohols
| Nucleophile | Product | General Reaction Conditions | Expected Yield |
| Thiophenol | 2-Nitro-4-(trifluoromethyl)phenyl phenyl sulfide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat | Good to Excellent |
| Phenol | 2-Nitro-4-(trifluoromethyl)phenyl phenyl ether | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Heat | Good to Excellent |
Reduction of the Nitro Group
The nitro group of this compound and its SNAr products can be readily reduced to the corresponding aniline, a key functional group for further synthetic transformations.
Catalytic Hydrogenation
A common and efficient method for nitro group reduction is catalytic hydrogenation.
Table 3: Comparison of Nitro Group Reduction Methods
| Starting Material | Product | Method | Reagents & Conditions | Yield (%) | Reference |
| 3-Nitrobenzotrifluoride | 3-(Trifluoromethyl)aniline | Catalytic Hydrogenation | H₂, Raney Nickel, Methanol, 5-10 bar, 20°C | High | [5] |
| Aromatic Nitro Compounds | Aromatic Amines | Catalytic Hydrogenation | H₂, Pd/C | Generally High | [6] |
| Aromatic Nitro Compounds | Aromatic Amines | Chemical Reduction | Fe, HCl | Generally High | [6] |
| 3-Nitrobenzotrifluorides | 3-Trifluoromethylanilines | Electrochemical Reduction | Divided cell, CuSn₇Pb₁₅ cathode, H₂SO₄/MeOH | up to 85 | [7] |
Alternative Synthetic Routes: A Comparative Overview
The primary products derived from this compound, particularly substituted anilines, can often be synthesized via alternative pathways. A comparison is essential for selecting the most efficient and cost-effective route for a specific target molecule.
Route 1: SNAr followed by Nitro Reduction
This is the most direct route starting from this compound.
Route 2: Nitration of a Substituted Benzotrifluoride followed by Reduction
This involves introducing the nitro group onto a pre-functionalized benzotrifluoride ring.
Route 3: From Substituted Benzotrichlorides
This industrial-scale method involves nitration of a benzotrichloride, fluorination of the trichloromethyl group, and subsequent reduction of the nitro group.[5]
Table 4: Comparison of Synthetic Routes to 4-Amino-2-(trifluoromethyl)aniline
| Route | Key Steps | Advantages | Disadvantages |
| 1: From this compound | 1. SNAr with Ammonia2. Reduction of Nitro Group | High yield in SNAr step, potentially milder reduction conditions. | Requires synthesis of the starting material. |
| 2: From 2-(Trifluoromethyl)aniline | 1. Protection of Amino Group2. Nitration3. Deprotection | Utilizes a commercially available starting material. | Multi-step process with protection/deprotection, potential for regioisomer formation. |
| 3: From 4-Chlorobenzotrichloride | 1. Nitration2. Fluorination (HF)3. Reduction | Scalable industrial process. | Harsh fluorination conditions (anhydrous HF), multi-step.[5] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with Amines
This protocol is adapted from the high-yield synthesis of 2-nitro-4-trifluoromethyl-aniline from its chloro-analogue.[2][3]
-
Reaction Setup: In a stainless-steel autoclave, charge this compound (1 equivalent) and a suitable solvent if necessary (e.g., isopropanol).
-
Addition of Amine: Add an excess of the desired amine (e.g., aqueous ammonia, 8-10 equivalents).
-
Reaction: Seal the autoclave and heat the mixture to 100-120°C with stirring for 6-12 hours. The pressure will increase during the reaction.
-
Work-up: After cooling to room temperature, carefully vent the excess amine. If a solid product precipitates, it can be collected by filtration, washed with water, and dried. If the product is in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
General Protocol for Catalytic Hydrogenation of the Nitro Group
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[6]
-
Reaction Setup: To a solution of the nitro-containing compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 bar) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative. The product can be further purified if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nucleophilic aromatic substitution (SNAr) of this compound.
References
- 1. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to 4-Fluoro-2-nitrobenzotrifluoride and Its Isomeric Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 4-Fluoro-2-nitrobenzotrifluoride and its key isomers. Due to the limited availability of direct spectroscopic data for this compound, this guide leverages comprehensive data from its isomers, 4-Fluoro-3-nitrobenzotrifluoride and 2-Fluoro-4-nitrobenzotrifluoride, as well as related compounds, to provide a valuable reference for researchers in the field. The information presented herein is crucial for the identification, characterization, and quality control of these important chemical intermediates in pharmaceutical and agrochemical research.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Fluoro-3-nitrobenzotrifluoride and other relevant fluorinated nitroaromatic compounds. This data is essential for distinguishing between these closely related isomers.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluoro-3-nitrobenzotrifluoride | - | Data not readily available in searched literature. |
| 4-Nitrobenzotrifluoride [1] | CDCl₃ | A 8.37, B 7.87 |
| 3-Nitrobenzotrifluoride [2] | CDCl₃ | A 8.50, B 8.48, C 7.98, D 7.763 |
| 1-nitro-4-(trifluoromethyl)benzene [3] | CDCl₃ | 8.38 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.0 Hz, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluoro-3-nitrobenzotrifluoride | - | Data not readily available in searched literature. A 13C NMR spectrum is noted to be available.[4] |
| 1-nitro-4-(trifluoromethyl)benzene [3] | CDCl₃ | 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), 122.1 (q, J = 272.0 Hz) |
| methyl 4-(trifluoromethyl)benzoate [3] | CDCl₃ | 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6 |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluoro-3-nitrobenzotrifluoride | - | Data not readily available in searched literature. |
| 1-nitro-4-(trifluoromethyl)benzene [3] | CDCl₃ | -63.18 (s, 3F) |
| methyl 4-(trifluoromethyl)benzoate [3] | CDCl₃ | -63.21 (s, 3F) |
| 2-fluoro-4-(trifluoromethyl)pyridine [3] | Unlocked | -65.12 (s, 3F), -66.52 (s, F) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Key m/z Values |
| 4-Fluoro-3-nitrobenzotrifluoride [5] | Electron Ionization | 209 (M+), 163, 30 |
| 3-Nitrobenzotrifluoride [2] | Electron Ionization | 191 (M+), 172, 145, 125, 95, 75 |
| 4-Nitrobenzotrifluoride | - | Data not readily available in searched literature, but a spectrum is noted to be available.[1] |
Table 5: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| 4-Fluoro-3-nitrobenzotrifluoride [5] | ATR-IR | Data available but specific peaks not listed in the provided information. |
| 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene [6] | - | An IR spectrum is available. |
| 2-Fluoro-4-nitrotoluene [7] | KBr Wafer / ATR-Neat | Spectra are available. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy [3][8]
-
Instrumentation : NMR spectra are typically acquired on a 400 MHz spectrometer.
-
Solvents : Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) are common solvents.
-
Proton and Carbon NMR (¹H and ¹³C) : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Fluorine NMR (¹⁹F) : Chemical shifts are reported in ppm relative to an external standard such as trichlorofluoromethane (CFCl₃) (δ = 0.00 ppm).
-
Sample Preparation : A small amount of the analyte is dissolved in the deuterated solvent. For quantitative analysis, relaxation delays are increased to at least five times the longitudinal relaxation time (T₁).
Mass Spectrometry (MS) [3]
-
Instrumentation : Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for these compounds. High-Resolution Mass Spectrometry (HRMS) can be used for accurate mass determination.
-
Sample Introduction : The sample is typically introduced into the mass spectrometer via a GC column, which separates it from other components.
Infrared (IR) Spectroscopy [5][8]
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometers are commonly used.
-
Techniques : Spectra can be obtained using various techniques, including Attenuated Total Reflectance (ATR) for neat liquids or solids, KBr pellets for solid samples, or as a capillary film for liquids.
-
Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Visualization of Synthetic Pathways
This compound and its derivatives are valuable building blocks in organic synthesis. The following diagram illustrates a generalized synthetic workflow for the preparation of a substituted benzotrifluoride, highlighting the key reaction steps.
Caption: Generalized synthetic workflow for substituted benzotrifluorides.
This guide serves as a foundational resource for researchers working with this compound and its derivatives. The comparative data and standardized protocols provided will aid in the accurate analysis and characterization of these compounds, facilitating their application in drug discovery and development.
References
- 1. 4-Nitrobenzotrifluoride(402-54-0) 1H NMR [m.chemicalbook.com]
- 2. 3-Nitrobenzotrifluoride(98-46-4) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4-Fluoro-3-nitrobenzotrifluoride(367-86-2) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-4-nitrotoluene | C7H6FNO2 | CID 74025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
The Gateway to Bioactive Scaffolds: A Comparative Guide to Compounds Synthesized from 4-Fluoro-2-nitrobenzotrifluoride
For researchers, scientists, and professionals in drug development, 4-Fluoro-2-nitrobenzotrifluoride stands as a versatile and highly reactive starting material for the synthesis of a diverse array of biologically active compounds. Its unique trifluoromethyl and nitro functional groups significantly influence its chemical reactivity and the pharmacological properties of its derivatives, making it a valuable building block in medicinal chemistry.
This guide provides a comparative overview of the potential biological activities of compounds synthesized from this compound. Due to the scarcity of literature detailing a broad spectrum of derivatives from this specific precursor, this analysis draws upon data from structurally analogous compounds to predict and compare potential therapeutic applications, focusing on anticancer and antimicrobial activities.
Synthetic Pathways and Potential Biological Activities
The primary route for derivatizing this compound is through nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the fluorine atom for displacement by a variety of nucleophiles. This allows for the synthesis of diverse compound libraries with potential therapeutic applications.
A general synthetic workflow for deriving bioactive compounds from this compound is outlined below.
Comparative Biological Activities of Potential Derivatives
The table below summarizes the potential biological activities of different classes of compounds that can be synthesized from this compound, based on activities reported for analogous structures.
| Compound Class | Potential Biological Activity | Rationale and Supporting Evidence from Analogs |
| Substituted Anilines | Anticancer, Antimicrobial | The aniline scaffold is a common feature in many kinase inhibitors and antimicrobial agents. The trifluoromethyl group can enhance lipophilicity and metabolic stability. |
| Substituted Phenyl Ethers | Anticancer, Antifungal | Phenyl ether linkages are present in various bioactive molecules, including some that target microbial enzymes or cancer cell signaling pathways. |
| Substituted Phenyl Thioethers | Anticancer, Antiviral | The thioether linkage can modulate the electronic properties and binding interactions of the molecule with biological targets. |
| Benzimidazole Derivatives | Anticancer, Antiviral, Antihypertensive | Benzimidazoles are privileged structures in medicinal chemistry with a wide range of documented biological activities. Fluorinated benzimidazoles have shown potent anti-hypertension effects.[1] |
| Quinoline/Quinoxaline Derivatives | Anticancer, Antimalarial | The quinoline core is found in numerous anticancer and antimalarial drugs. The trifluoromethyl group can enhance the efficacy of these compounds. |
| Pyrazole Derivatives | Anticancer, Anti-inflammatory, Antimicrobial | Pyrazoles are known for their diverse pharmacological activities. Trifluoromethyl-substituted pyrazoles have demonstrated significant antimicrobial properties. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of newly synthesized compounds. Below are representative protocols for the synthesis of a substituted aniline derivative via SNAr and a common assay for determining anticancer activity.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Thin-layer chromatography (TLC) supplies
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted aniline derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37 °C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways in Cancer Targeted by Analogous Compounds
Many anticancer agents derived from precursors similar to this compound exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are common targets.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzotrifluorides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Biological Properties with Supporting Experimental Data
The strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy in modern medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and acidity/basicity (pKa), ultimately impacting its pharmacokinetic and pharmacodynamic profile. Benzotrifluoride, a common scaffold in pharmaceuticals, serves as an excellent model to explore the nuanced effects of fluorination. This guide provides a comparative study of fluorinated and non-fluorinated benzotrifluoride analogs, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of novel therapeutics.
Executive Summary
Fluorination of the benzotrifluoride scaffold can be a transformative strategy to enhance drug-like properties. The introduction of fluorine atoms can block sites of metabolism, thereby increasing metabolic stability and prolonging the half-life of a compound. Furthermore, fluorination can modulate lipophilicity and the acidity or basicity of nearby functional groups, which can in turn affect solubility, permeability, and target engagement. This guide will delve into the quantitative differences observed between fluorinated and non-fluorinated benzotrifluorides across key physicochemical and biological parameters.
Data Presentation: A Comparative Overview
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Analog (4-Aminobenzotrifluoride) | Fluorinated Analog (e.g., 2-Fluoro-4-aminobenzotrifluoride) | Impact of Fluorination |
| Molecular Weight | 161.12 g/mol | 179.11 g/mol | Increased molecular weight. |
| cLogP (Predicted) | ~2.3 | ~2.5 | Generally increases lipophilicity, though position-dependent.[1] |
| pKa (of amino group, Predicted) | ~3.5 | ~3.0 | Decreases basicity (lowers pKa) due to the electron-withdrawing nature of fluorine. |
Table 2: Comparative Biological and Pharmacokinetic Properties
| Property | Non-Fluorinated Analog | Fluorinated Analog | Rationale for Difference |
| Metabolic Stability (HLM t½, min) | Shorter | Longer | Fluorine can block metabolically labile sites, preventing oxidation by cytochrome P450 enzymes.[2] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Higher | Lower | Reduced metabolism leads to a lower intrinsic clearance.[3] |
| Biological Activity (IC₅₀, hypothetical) | Example: 500 nM | Example: 250 nM | Fluorine can enhance binding affinity through favorable interactions with the target protein.[1] |
| Cytotoxicity (CC₅₀, hypothetical) | Example: >10 µM | Example: >10 µM | Cytotoxicity is compound-specific and not always directly correlated with fluorination. |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated benzotrifluorides.
Determination of Lipophilicity (LogP) by HPLC
Objective: To determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.
Methodology:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dissolve a small amount of the test compound in the aqueous phase.
-
Partitioning: Mix equal volumes of the aqueous solution of the compound and n-octanol in a sealed vial. Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with UV or MS detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system (cofactor for metabolic enzymes).
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure first-order kinetics.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the metabolic reaction by adding the aliquot to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (microsomal protein concentration in mg/mL).[3]
-
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of an ionizable functional group.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol) for compounds with low aqueous solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a thermostated vessel and stir continuously.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the cytotoxic potential of a compound on a cell line.[4][5][6][7]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[4]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ (the concentration that causes 50% cytotoxicity) can be determined by plotting cell viability against the compound concentration.
Mandatory Visualization
Below are diagrams illustrating a typical workflow for evaluating drug candidates and a simplified representation of how fluorination can impact metabolic pathways.
Caption: A streamlined workflow for the comparative evaluation of drug candidates.
Caption: Fluorination can block metabolic oxidation, increasing drug stability.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating the Structure of 4-Fluoro-2-nitrobenzotrifluoride Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for validating the structure of adducts formed from 4-Fluoro-2-nitrobenzotrifluoride. Due to the limited availability of public data on the adducts of this compound, this document will use adducts of the structurally related and well-characterized compound, 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent), as a practical model. The principles and techniques described herein are directly applicable to the characterization of novel adducts, such as those from this compound.
Introduction to Adduct Formation
This compound is an electrophilic aromatic compound. The fluorine atom, activated by the electron-withdrawing nitro and trifluoromethyl groups, is susceptible to nucleophilic aromatic substitution. This reactivity allows it to form covalent adducts with nucleophilic residues in biomolecules, such as the thiol group of cysteine and the primary amine of lysine in proteins. Validating the precise structure of these adducts is crucial for understanding the compound's mechanism of action, toxicity, and for the development of targeted therapeutics.
The formation of an adduct with a protein typically proceeds via nucleophilic aromatic substitution, as illustrated below.
Caption: General workflow of adduct formation via nucleophilic aromatic substitution.
Comparative Analysis of Analytical Techniques
The two primary techniques for the structural validation of small molecule-protein adducts are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and provides complementary information.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique ideal for identifying and quantifying protein adducts, even at low abundance. High-resolution mass spectrometry (HRMS) can provide the exact mass of the modified peptide, confirming the addition of the small molecule. Tandem mass spectrometry (MS/MS) is then used to sequence the peptide and pinpoint the exact site of modification.
Workflow for MS-based Adduct Characterization:
Caption: A typical bottom-up proteomics workflow for identifying protein adducts.
Table 1: Comparison of Mass Spectrometry Data for DNFB Adducts of Cysteine and Lysine
| Analytical Parameter | S-(2,4-dinitrophenyl)cysteine Adduct | N-(2,4-dinitrophenyl)lysine Adduct | Rationale for Differences |
| Parent Ion (M+H)+ | m/z 288.02 | m/z 313.10 | Difference in the mass of the amino acid residue (Cysteine vs. Lysine). |
| Key MS/MS Fragment Ions | m/z 199 (loss of cysteine side chain), m/z 167 (dinitrophenyl moiety) | m/z 167 (dinitrophenyl moiety), immonium ion of modified lysine | Fragmentation patterns are dictated by the site of modification and the stability of the resulting fragments. The S-C bond in the cysteine adduct and the N-C bond in the lysine adduct have different cleavage propensities. |
| Neutral Loss | Loss of H2O, CO | Loss of H2O, NH3 | Reflects the different functional groups present in the amino acid side chains. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed three-dimensional structural information about the adduct in solution. It can confirm the covalent bond formation, identify the specific atoms involved in the linkage, and characterize any conformational changes in the protein upon adduction. Both 1D and 2D NMR experiments are employed.
Workflow for NMR-based Adduct Characterization:
Caption: General workflow for structural elucidation of a small molecule adduct using NMR.
Table 2: Comparison of NMR Data for DNFB Adducts of Cysteine and Lysine
| Analytical Parameter | S-(2,4-dinitrophenyl)cysteine Adduct | N-(2,4-dinitrophenyl)lysine Adduct | Rationale for Differences |
| 1H NMR Chemical Shifts (aromatic region) | Diagnostic downfield shifts for protons on the dinitrophenyl ring. | Similar downfield shifts for the dinitrophenyl protons. | The electronic environment of the dinitrophenyl group is similar in both adducts. |
| 1H NMR Chemical Shifts (aliphatic region) | Shifts of cysteine α and β protons are observed. | Shifts of lysine α, β, γ, δ, and ε protons are observed and are diagnostic of N-terminal modification. | The chemical shifts of the amino acid protons are highly sensitive to their local chemical environment and the covalent modification. |
| 13C NMR Chemical Shifts | Significant downfield shift of the cysteine β-carbon attached to sulfur. | Downfield shift of the lysine ε-carbon attached to the nitrogen. | The carbon atom directly attached to the electronegative atom (S or N) of the dinitrophenyl group experiences the largest change in its electronic environment. |
| Key 2D NMR Correlations (HMBC) | Correlation between the dinitrophenyl protons and the cysteine β-carbon. | Correlation between the dinitrophenyl protons and the lysine ε-carbon. | These long-range correlations definitively establish the point of covalent attachment. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a Protein Adduct
-
Protein Digestion:
-
The adducted protein is denatured, reduced, and alkylated.
-
The protein is then digested with a protease (e.g., trypsin) overnight at 37°C to generate a mixture of peptides.
-
-
LC Separation:
-
The peptide mixture is loaded onto a reverse-phase C18 column.
-
Peptides are separated using a gradient of increasing acetonitrile concentration.
-
-
MS and MS/MS Analysis:
-
The eluted peptides are ionized using electrospray ionization (ESI) and analyzed in a mass spectrometer.
-
A full MS scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
The mass spectrometer is programmed to select the precursor ion corresponding to the expected adducted peptide for fragmentation (MS/MS) using collision-induced dissociation (CID).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database to identify the peptide sequence.
-
The mass shift corresponding to the adduct is used to confirm the modification, and the fragmentation pattern is analyzed to pinpoint the site of adduction.
-
Protocol 2: NMR Analysis of a Small Molecule Adduct
-
Sample Preparation:
-
The adduct is synthesized by reacting the small molecule with the amino acid or a model peptide.
-
The product is purified using techniques such as HPLC.
-
The purified adduct is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
-
1D NMR Spectroscopy:
-
1H and 13C NMR spectra are acquired to observe the chemical shifts of all protons and carbons in the molecule.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to assign protons within the amino acid and the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is a critical experiment for identifying the covalent linkage between the small molecule and the amino acid by observing correlations between protons on one moiety and carbons on the other.
-
-
Structure Elucidation:
-
The collective data from all NMR experiments is used to piece together the complete structure of the adduct, confirming the site of covalent attachment and the overall molecular geometry.
-
Conclusion
Both mass spectrometry and NMR spectroscopy are indispensable tools for the structural validation of this compound adducts. Mass spectrometry excels in its sensitivity for identifying and locating adducts within large proteins, while NMR provides unparalleled detail about the atomic-level structure of the adduct. A comprehensive validation strategy should ideally employ both techniques to provide orthogonal and confirmatory evidence for the adduct's structure. The choice of primary technique will depend on the specific research question, the amount of sample available, and the required level of structural detail.
A Comparative Guide to 4-Fluoro-2-nitrobenzotrifluoride and Alternative Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for tailoring the physicochemical properties of molecules. Among these, 4-fluoro-2-nitrobenzotrifluoride stands out as a versatile reagent, particularly in reactions amenable to nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of this compound with structurally similar building blocks, supported by an analysis of their reactivity and physical properties.
Introduction to this compound
This compound (CAS No. 182289-81-2) is a substituted benzene ring bearing a trifluoromethyl group, a nitro group, and a fluorine atom.[1] The trifluoromethyl and nitro groups are strongly electron-withdrawing, which significantly activates the aromatic ring for nucleophilic attack. This electronic feature makes the fluorine atom at the 4-position an excellent leaving group in SNAr reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds.
Benchmarking Against Alternative Building Blocks
The utility of a building block is best understood in the context of its alternatives. For this compound, the most relevant comparators are its halogenated analogs (chloro and bromo derivatives) and positional isomers. These alternatives offer different reactivity profiles and may be selected based on cost, desired reaction kinetics, or downstream synthetic compatibility.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its alternatives is presented in Table 1. These properties are critical for determining appropriate reaction conditions and purification strategies.
| Property | This compound | 4-Chloro-2-nitrobenzotrifluoride | 4-Bromo-2-nitrobenzotrifluoride | 2-Fluoro-4-nitrobenzotrifluoride |
| CAS Number | 182289-81-2 | 121-17-5 | 251115-21-6 | 69411-67-2 |
| Molecular Formula | C₇H₃F₄NO₂ | C₇H₃ClF₃NO₂ | C₇H₃BrF₃NO₂ | C₇H₃F₄NO₂ |
| Molecular Weight ( g/mol ) | 209.10 | 225.55 | 270.00 | 209.10 |
| Appearance | Liquid | Colorless to dark-colored liquid | - | Colourless to pale yellow liquid |
| Boiling Point (°C) | 208.4 @ 760 mmHg[1] | 222 | - | - |
| Density (g/cm³) | 1.504[1] | ~1.511 | - | - |
| Purity | ≥98.0%[1] | - | - | 98% |
Note: Data for 4-Bromo-2-nitrobenzotrifluoride is limited in publicly available sources.
Performance in Nucleophilic Aromatic Substitution (SNAr)
The primary application for these building blocks is in SNAr reactions. The rate of these reactions is largely dependent on the stability of the intermediate Meisenheimer complex. The electron-withdrawing nature of the nitro and trifluoromethyl groups is crucial for this stabilization. The nature of the halogen at the 4-position also plays a key role, with fluorine generally being the best leaving group in activated SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon center it is attached to.
Table 2: Predicted Relative Reactivity in a Representative SNAr Reaction
| Building Block | Predicted Relative Reactivity | Rationale |
| This compound | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. |
| 4-Chloro-2-nitrobenzotrifluoride | Intermediate | Chlorine is a good leaving group, but less electronegative than fluorine, leading to a lower reaction rate. |
| 4-Bromo-2-nitrobenzotrifluoride | Lower | Bromine is a good leaving group, but its lower electronegativity compared to fluorine and chlorine results in a less electrophilic carbon center. |
| 2-Fluoro-4-nitrobenzotrifluoride | Varies | The position of the nitro group relative to the leaving group significantly impacts the stability of the Meisenheimer complex. A nitro group ortho or para to the leaving group provides better resonance stabilization. |
Experimental Protocols
To provide a practical context for the application of these building blocks, a detailed experimental protocol for a representative SNAr reaction is provided below.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes the reaction of a halo-nitrobenzotrifluoride with a generic primary or secondary amine.
Materials:
-
4-Halo-2-nitrobenzotrifluoride (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halo-2-nitrobenzotrifluoride (1.0 eq) and the anhydrous solvent.
-
Add the amine (1.2 eq) to the solution.
-
Add the base (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the specific building block and nucleophile.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-nitro-4-(trifluoromethyl)aniline derivative.
Applications in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules, particularly kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for such inhibitors.
The following diagram illustrates a simplified workflow for the synthesis of a potential kinase inhibitor and the subsequent inhibition of a signaling pathway.
Conclusion
This compound is a highly valuable building block in synthetic chemistry, offering superior reactivity in nucleophilic aromatic substitution reactions compared to its chloro and bromo analogs. This enhanced reactivity, coupled with the beneficial effects of fluorine and trifluoromethyl substituents in drug discovery, makes it a strategic choice for the synthesis of complex molecules targeting critical biological pathways. The selection of a specific building block will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic route. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
Purity Analysis of Synthesized 4-Fluoro-2-nitrobenzotrifluoride: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized building blocks is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive purity analysis of 4-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[2][3] This document outlines detailed experimental protocols for purity assessment, compares the use of this pre-functionalized intermediate to other trifluoromethylation strategies, and presents data in a clear, comparative format.
Comparison with Alternative Trifluoromethylating Agents
This compound offers the advantage of being a pre-functionalized aromatic ring, allowing for direct incorporation of the desired fluoro, nitro, and trifluoromethyl-substituted phenyl moiety. This can streamline synthetic routes compared to de novo construction and trifluoromethylation of an aromatic system. Alternative methods involve the direct introduction of a trifluoromethyl group onto a substrate, which can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation.[2][4]
The choice between using a pre-functionalized building block like this compound and a direct trifluoromethylation approach depends on the specific synthetic strategy, substrate compatibility, and desired regioselectivity.
Table 1: Comparison of this compound with Alternative Trifluoromethylating Strategies
| Feature | This compound | Electrophilic "CF3+" Reagents (e.g., Togni's, Umemoto's) | Nucleophilic "CF3-" Reagents (e.g., Ruppert-Prakash) | Radical "CF3•" Reagents (e.g., CF3I, Langlois' Reagent) |
| Typical Application | Building block for complex molecules | Trifluoromethylation of nucleophiles (e.g., β-ketoesters, silyl enol ethers)[5] | Trifluoromethylation of electrophiles (e.g., aldehydes, ketones, imines)[5][6] | Trifluoromethylation of arenes and heteroarenes[7] |
| Advantages | Regio- and stereochemistry are pre-defined; fewer synthetic steps in some cases. | Mild reaction conditions; broad substrate scope.[5] | High efficiency for carbonyl compounds.[6] | Good for late-stage functionalization. |
| Disadvantages | Limited to the specific substitution pattern. | Reagents can be expensive. | Requires a stoichiometric initiator. | Can lack regioselectivity; potential for side reactions. |
| Purity Concerns | Isomeric impurities from synthesis. | Purity of the reagent itself. | Anhydrous conditions often required. | Byproducts from radical initiation and termination. |
Purity Analysis of this compound
The primary impurities in synthesized this compound are often positional isomers formed during the nitration of the fluorobenzotrifluoride precursor. Therefore, robust analytical methods are required to ensure the separation and quantification of the desired product from these closely related compounds. The most common and effective techniques for purity analysis are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Purity Analysis Data for a Synthesized Batch of this compound
| Analytical Method | Parameter | Result |
| GC-MS | Purity (Area %) | 99.2% |
| Major Impurity (Isomer) | 0.5% (5-Fluoro-2-nitrobenzotrifluoride) | |
| Other Impurities | <0.3% | |
| HPLC-UV | Purity (Area %) | 99.3% |
| Retention Time | 8.5 min | |
| Impurity Retention Time | 7.9 min | |
| ¹H NMR | Structural Confirmation | Conforms to structure |
| Isomeric Impurity Signals | Not detected | |
| ¹⁹F NMR | Purity (by integration) | >99% |
| Impurity Signals | Minor signals corresponding to isomer |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound and its potential isomers.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-300 m/z
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of high-purity dichloromethane to a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for determining the purity of organic compounds and separating isomers.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for unambiguous structural confirmation and can also be used for quantitative purity assessment. Both ¹H and ¹⁹F NMR are valuable for analyzing this compound.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
¹H NMR Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts and coupling constants should be consistent with the structure of this compound.
¹⁹F NMR Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled fluorine spectrum.
-
The presence of a single major signal corresponding to the trifluoromethyl group and another for the fluorine atom on the aromatic ring confirms the presence of the main isomer. Signals from other isomers will appear at different chemical shifts.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Overall workflow for the purity assessment of this compound.
Caption: Experimental workflow for GC-MS purity analysis.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Chemical Reactivity of 4-Fluoro-2-nitrobenzotrifluoride for Researchers
For researchers, scientists, and drug development professionals, 4-fluoro-2-nitrobenzotrifluoride stands as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of kinase inhibitors. Its trifluoromethyl, nitro, and fluoro substituents create a unique electronic landscape on the benzene ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the chemical reactivity of this compound with its structural isomers and other relevant compounds, supported by established principles of physical organic chemistry and available data on analogous structures.
The strategic placement of electron-withdrawing groups is paramount in tuning the reactivity of aromatic compounds. In this compound, the powerful trifluoromethyl (-CF₃) and nitro (-NO₂) groups, positioned ortho and para to the fluorine atom, respectively, synergistically activate the carbon-fluorine bond towards nucleophilic attack. This activation is crucial for the facile construction of diverse molecular scaffolds.
Physicochemical Properties: A Comparative Overview
Understanding the physicochemical properties of this compound and its isomers is essential for predicting their reactivity and for practical handling in a laboratory setting. While specific experimental data for this compound is not extensively published, data for its isomers and related compounds provide valuable insights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₇H₃F₄NO₂ | 209.10 | Not Reported | Not Reported | Not Reported |
| 5-Fluoro-2-nitrobenzotrifluoride | C₇H₃F₄NO₂ | 209.10 | 198-199[1] | 1.497[1] | 1.460[1] |
| 4-Fluoro-3-nitrobenzotrifluoride | C₇H₃F₄NO₂ | 209.10 | 92 (at 15 mmHg)[2] | 1.494[2] | 1.462[2] |
| 4-Nitrobenzotrifluoride | C₇H₄F₃NO₂ | 191.11 | 81-83 (at 10 mmHg) | Not Applicable (Solid) | Not Applicable |
| 4-Fluorobenzotrifluoride | C₇H₄F₄ | 164.10 | 102-105 | 1.293 | 1.401 |
Note: Data for this compound is limited. The provided data for isomers and related compounds is for comparative purposes.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The rate of this reaction is largely governed by the stability of the intermediate Meisenheimer complex, which is enhanced by the presence of strong electron-withdrawing groups.
Expected Reactivity Trend:
The reactivity of fluoronitrobenzotrifluoride isomers in SNAr reactions is predicted to follow the order of activation of the carbon-fluorine bond. The -NO₂ and -CF₃ groups exert strong electron-withdrawing inductive (-I) and resonance (-M) effects.
-
This compound: The nitro group is ortho and the trifluoromethyl group is para to the fluorine leaving group. Both groups effectively stabilize the negative charge in the Meisenheimer complex through resonance and induction, making this isomer highly reactive.
-
5-Fluoro-2-nitrobenzotrifluoride: The nitro group is para and the trifluoromethyl group is meta to the fluorine. The para-nitro group provides strong resonance stabilization.
-
4-Fluoro-3-nitrobenzotrifluoride: The nitro group is meta and the trifluoromethyl group is para to the fluorine. The para-trifluoromethyl group offers stabilization, but the meta-nitro group's influence is primarily inductive.
Experimental Protocols
The following are representative protocols for performing nucleophilic aromatic substitution reactions with substrates like this compound.
Protocol 1: Reaction with an Amine Nucleophile
Objective: To synthesize an N-aryl derivative via SNAr with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as a solvent
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1-1.5 equivalents) to the solution.
-
Add the base (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Thiol Nucleophile
Objective: To synthesize an aryl thioether via SNAr with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base
-
Anhydrous tetrahydrofuran (THF) or DMF as a solvent
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add the thiol (1.1 equivalents). Stir for 20-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Application in Kinase Inhibitor Synthesis
Substituted nitroaromatic compounds are pivotal in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[4] The SNAr reaction allows for the facile introduction of various amine-containing heterocyclic scaffolds, which are common features in kinase inhibitors that target the ATP-binding site of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mitogen-activated protein kinase kinase (MEK).[5][6]
Caption: General workflow for SNAr reactions.
The resulting substituted benzotrifluoride derivatives can then be further elaborated to generate potent and selective kinase inhibitors.
Caption: Targeted kinase signaling pathways.
References
- 1. 5-氟-2-硝基三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Fluoro-3-nitrobenzotrifluoride 96 367-86-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-nitrobenzotrifluoride: A Comprehensive Guide for Laboratory Professionals
Introduction
4-Fluoro-2-nitrobenzotrifluoride is a halogenated nitroaromatic compound that requires careful handling and disposal due to its potential toxicity and environmental hazards. This document provides essential safety and logistical information for the proper management of waste containing this chemical, tailored for researchers, scientists, and drug development professionals. The primary recommended method of disposal for industrial quantities is high-temperature incineration at a licensed facility. For laboratory-scale waste, a chemical neutralization protocol is also presented as a preliminary step to convert the compound into a less hazardous form before final disposal.
Primary Disposal Method: Incineration
The generally accepted and recommended method for the disposal of this compound is controlled incineration. This process should be carried out in a licensed chemical destruction plant equipped with flue gas scrubbing capabilities. This ensures that potentially harmful combustion byproducts, such as nitrogen oxides and hydrogen fluoride, are captured and neutralized before release into the atmosphere.
Key Considerations for Incineration:
-
Waste must be handled and transported in accordance with local, regional, and national hazardous waste regulations.
-
Do not dispose of this compound by discharging it into sewer systems or waterways.
-
Contaminated packaging should be triple-rinsed, with the rinsate collected for proper disposal, before the packaging is recycled, reconditioned, or punctured and sent to a sanitary landfill.
Laboratory-Scale Chemical Neutralization: Reductive Degradation
For smaller quantities of this compound waste generated in a laboratory setting, a chemical reduction can be performed to convert the nitro group to a less toxic amino group. The resulting 4-fluoro-2-(trifluoromethyl)aniline is a less hazardous compound, although it still requires proper disposal as chemical waste. A common and effective method for this transformation is reduction with tin(II) chloride (SnCl₂) in an acidic medium.
Experimental Protocol: Tin(II) Chloride Reduction
This protocol is adapted from established procedures for the reduction of halogenated nitroaromatic compounds.[1]
Materials:
-
This compound waste
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the this compound waste with ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate.
-
Acidification: Carefully and slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 70-80°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is no longer detected.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Filtration: Filter the mixture to remove the precipitated tin salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Final Disposal: The resulting crude 4-fluoro-2-(trifluoromethyl)aniline should be collected in a labeled hazardous waste container for final disposal by incineration.
Quantitative Data for the Reduction Protocol
The following table provides recommended quantities and conditions for the reduction of this compound.
| Parameter | Value | Notes |
| Reagents | ||
| This compound | 1.0 molar equivalent | The limiting reagent. |
| Tin(II) chloride dihydrate | 3.0 - 4.0 molar equivalents | A molar excess is used to ensure complete reduction. |
| Concentrated HCl | Sufficient to create a strongly acidic solution | Typically added to the reaction mixture. |
| Ethanol | 5 - 10 mL per gram of nitroaromatic | Acts as a solvent for the reactants. |
| Reaction Conditions | ||
| Temperature | 70 - 80 °C (Reflux) | |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Work-up | ||
| Neutralizing Agent | 5M Sodium Hydroxide | Add until pH > 10. |
| Extraction Solvent | Ethyl Acetate |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before handling and disposing of any hazardous chemical. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
